Product packaging for Lavendamycin(Cat. No.:CAS No. 81645-09-2)

Lavendamycin

Katalognummer: B1674582
CAS-Nummer: 81645-09-2
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: IGQJRDIREIWBQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Lavendamycin is a naturally occurring, pentacyclic antitumor antibiotic first isolated from the fermentation broth of Streptomyces lavendulae . This dark red compound features a unique 7-aminoquinoline-5,8-dione moiety fused to an indolopyridine (β-carboline) system, making it structurally similar to the potent antibiotic streptonigrin . While the clinical development of the natural product has been precluded due to significant toxicity toward human cells , it serves as a crucial lead compound in oncology and medicinal chemistry research. The essential 7-aminoquinoline-5,8-dione moiety is considered the core pharmacophore responsible for its cytotoxic activity . This compound and its novel analogs are investigated as substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme is frequently overexpressed in various human tumors, including those of the lung, liver, colon, and breast . Compounds that are efficient substrates for NQO1 can be enzymatically reduced within cancer cells to generate cytotoxic species, leading to selective tumor cell death . Research efforts have therefore focused on synthesizing this compound analogs with modified substituents to improve their efficacy and selectivity profile . These synthetic analogs have shown promising biological activity, including potent antitumor effects and inhibition of HIV reverse transcriptase . Significant research has demonstrated that certain this compound analogs exhibit potent and selective cytotoxicity against cancer cell lines transformed by ras oncogenes, with particular activity observed in K-ras transformed cells . Furthermore, several of these analogs have demonstrated significant in vivo efficacy, reducing tumor volume in mouse xenograft models at doses that showed considerably lower animal toxicity compared to the parent this compound and streptonigrin . This product is intended for chemical and biological research applications only, including the study of its mechanism of action, structure-activity relationships, and as a precursor for the synthesis of novel analogs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14N4O4 B1674582 Lavendamycin CAS No. 81645-09-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

81645-09-2

Molekularformel

C22H14N4O4

Molekulargewicht

398.4 g/mol

IUPAC-Name

1-(7-amino-5,8-dioxoquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H14N4O4/c1-9-16-10-4-2-3-5-13(10)24-20(16)19(26-17(9)22(29)30)14-7-6-11-15(27)8-12(23)21(28)18(11)25-14/h2-8,24H,23H2,1H3,(H,29,30)

InChI-Schlüssel

IGQJRDIREIWBQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N

Aussehen

Solid powder

Andere CAS-Nummern

81645-09-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lavendamycin;  NSC 322370;  NSC-322370;  NSC322370; 

Herkunft des Produkts

United States

Foundational & Exploratory

Spectroscopic characterization of Lavendamycin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Lavendamycin, a potent antitumor and antimicrobial agent. The structural elucidation of this complex pentacyclic molecule, first isolated from Streptomyces lavendulae, relied heavily on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1] This document outlines the key spectroscopic data, experimental methodologies, and analytical workflows pertinent to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR were instrumental in assigning the complex arrangement of its β-carboline and quinolinequinone moieties.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to its aromatic protons on the β-carboline and quinolinequinone rings, as well as the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic ProtonsData not available in searched resources--
Methyl ProtonsData not available in searched resources--
Amine/Amide ProtonsData not available in searched resources--
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in this compound, including quaternary carbons. The aromatic and carbonyl carbons are expected to resonate in the downfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic CarbonsData not available in searched resources
Carbonyl CarbonsData not available in searched resources
Methyl CarbonData not available in searched resources
Quaternary CarbonsData not available in searched resources
Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for obtaining NMR spectra of a natural product like this compound.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • 2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Isolate this compound Isolate this compound Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Isolate this compound->Dissolve in Deuterated Solvent Add Internal Standard Add Internal Standard Dissolve in Deuterated Solvent->Add Internal Standard Acquire 1H NMR Acquire 1H NMR Add Internal Standard->Acquire 1H NMR Acquire 13C NMR Acquire 13C NMR Add Internal Standard->Acquire 13C NMR Acquire 2D NMR Acquire 2D NMR Add Internal Standard->Acquire 2D NMR Fourier Transform Fourier Transform Acquire 1H NMR->Fourier Transform Acquire 13C NMR->Fourier Transform Acquire 2D NMR->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Spectral Assignment Spectral Assignment Phase & Baseline Correction->Spectral Assignment Structure Elucidation Structure Elucidation Spectral Assignment->Structure Elucidation

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, carbonyl, and aromatic functionalities. Aromatic compounds typically show C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to carbon-carbon stretching vibrations within the aromatic rings.[1][2][3]

Table 3: IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
N-H (Amine)Data not available in searched resourcesStretching
C=O (Quinone)Data not available in searched resourcesStretching
C=O (Carboxylic Acid)Data not available in searched resourcesStretching
C=C (Aromatic)Data not available in searched resourcesStretching
C-H (Aromatic)Data not available in searched resourcesStretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The sample is placed in the path of the IR beam, and an interferogram is collected. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded.

  • Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

The molecular formula of this compound is C₂₂H₁₄N₄O₄, with a molar mass of 398.378 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would arise from the cleavage of the pentacyclic structure.

Table 4: Mass Spectrometry Data for this compound

Ionm/zRelative Intensity (%)Proposed Fragment
[M+H]⁺Data not available in searched resources-Molecular Ion
Fragment IonsData not available in searched resources-Data not available in searched resources
Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides insights into the connectivity of the molecule.

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_ms_analysis Mass Analysis cluster_data_output Data Output & Analysis Dilute this compound Solution Dilute this compound Solution Electrospray Ionization (ESI) Electrospray Ionization (ESI) Dilute this compound Solution->Electrospray Ionization (ESI) Mass Analyzer Mass Analyzer Electrospray Ionization (ESI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum (m/z vs. Intensity) Mass Spectrum (m/z vs. Intensity) Detector->Mass Spectrum (m/z vs. Intensity) Determine Molecular Weight Determine Molecular Weight Mass Spectrum (m/z vs. Intensity)->Determine Molecular Weight Fragmentation Analysis (MS/MS) Fragmentation Analysis (MS/MS) Determine Molecular Weight->Fragmentation Analysis (MS/MS)

Mass Spectrometry Experimental Workflow

This compound's Mode of Action: A Simplified Overview

While the primary focus of this guide is the spectroscopic characterization of this compound, it is pertinent to mention its biological context. This compound and its analogs have shown significant antitumor activity. One of the proposed mechanisms of action involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

Lavendamycin_MoA This compound This compound NQO1 Enzyme NQO1 Enzyme This compound->NQO1 Enzyme Binds to Inhibition of Enzyme Activity Inhibition of Enzyme Activity NQO1 Enzyme->Inhibition of Enzyme Activity Disruption of Cellular Redox Balance Disruption of Cellular Redox Balance Inhibition of Enzyme Activity->Disruption of Cellular Redox Balance Induction of Apoptosis Induction of Apoptosis Disruption of Cellular Redox Balance->Induction of Apoptosis Cancer Cell Death Cancer Cell Death Induction of Apoptosis->Cancer Cell Death

Simplified Signaling Pathway of this compound

References

Chemical structure and stereochemistry of Lavendamycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lavendamycin

Introduction

This compound is a naturally occurring antibiotic first isolated in 1981 from the fermentation broth of the bacterium Streptomyces lavendulae.[1][2][3] It belongs to the quinoline-5,8-dione family of compounds and exhibits significant antimicrobial and antitumor properties.[2][4][5] However, its clinical development as a cytotoxic agent was hindered by poor aqueous solubility and non-specific cytotoxicity.[2] This has spurred considerable research into the synthesis of this compound analogs with improved therapeutic profiles.[2] This guide provides a detailed examination of the chemical structure and stereochemistry of the this compound core.

Chemical Structure

The structural elucidation of this compound was a notable challenge. Initial attempts to crystallize the compound for X-ray diffraction analysis were unsuccessful.[2] Consequently, its structure was meticulously determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS) spectroscopy, as well as mass spectrometry.[2][6] The proposed structure was later unequivocally confirmed by numerous total syntheses.[2][7]

This compound possesses a complex, pentacyclic aromatic framework. This core structure is a hybrid of two key heterocyclic systems: a quinoline-5,8-dione moiety and a β-carboline (also known as a 9H-pyrido[3,4-b]indole) moiety.[6] These two systems are linked at the C-2 position of the quinoline ring and the C-1 position of the β-carboline ring.

The key structural features are:

  • A planar, pentacyclic system.

  • A quinoline-5,8-dione group responsible for its cytotoxic activity.[6]

  • A β-carboline system, a common scaffold in natural alkaloids.

  • Substituents on the core include an amino group at C-7, a methyl group at C-4 of the β-carboline, and a carboxylic acid at C-3 of the β-carboline.

Below is a diagram illustrating the chemical structure of this compound with atom numbering.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

PropertyValueReference(s)
IUPAC Name 1-(7-amino-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid[2][4][8]
Chemical Formula C₂₂H₁₄N₄O₄[2][4][8]
Molar Mass 398.37 g/mol [2][8]
Appearance Dark red crystals[2]
CAS Number 81645-09-2[2][4]
PubChem CID 100585[2][8]
Melting Point >300 °C[2]
InChI Key IGQJRDIREIWBQP-UHFFFAOYSA-N[2][4]

Stereochemistry

The core structure of this compound is planar and aromatic. There are no stereocenters in the molecule, and it is achiral. This lack of stereoisomers simplifies its chemical synthesis and characterization, as there is no need to control or separate different stereoisomeric forms. The planarity of the molecule is a key feature that likely contributes to its mechanism of action, which is thought to involve intercalation with DNA, similar to other quinone-containing antitumor agents.

Experimental Protocols for Structural Elucidation

The determination of a novel chemical structure is a multi-step process that relies on isolating a pure compound, analyzing it with various techniques, and confirming the proposed structure through chemical synthesis.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation A Fermentation of S. lavendulae B Solvent Extraction A->B C Chromatography (HPLC, TLC) B->C D Mass Spectrometry (Determine Formula) C->D E NMR Spectroscopy (¹H, ¹³C) (Connectivity) C->E F IR & UV-VIS (Functional Groups) C->F G Propose Structure D->G E->G F->G H Total Synthesis G->H I Compare Spectra of Synthetic vs. Natural H->I

Caption: Workflow for the structural elucidation of this compound.

A. Spectroscopic Analysis

As X-ray crystallography was not initially feasible, a combination of other spectroscopic methods was employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

    • Methodology : A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by ¹H and ¹³C nuclei is measured. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons, allowing for the piecing together of the molecular structure.

    • Data Interpretation : The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and types of carbon signals, are used to build the β-carboline and quinoline-dione fragments and determine how they are connected.

  • Mass Spectrometry (MS) : This technique provides the exact molecular weight and molecular formula.

    • Methodology : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the precise elemental composition (e.g., C₂₂H₁₄N₄O₄).

    • Data Interpretation : The molecular ion peak confirms the molecular weight, and fragmentation patterns can provide clues about the different components of the structure.

B. Confirmation by Total Synthesis

The ultimate proof of a proposed chemical structure is its total synthesis from simpler, known starting materials. Several research groups have reported total syntheses of this compound and its methyl ester.[1][2][7]

A common and key step in many of these syntheses is the Pictet-Spengler reaction .[1][9][10] This reaction forms the β-carboline core of the molecule.

  • Methodology of Pictet-Spengler Condensation :

    • Reactants : The reaction involves the condensation of a β-arylethylamine (in this case, a tryptophan derivative) with an aldehyde or ketone (a 2-formylquinoline-5,8-dione derivative).

    • Conditions : The reaction is typically carried out in an inert solvent (e.g., dry p-xylene or anisole) under reflux conditions with an acid catalyst.

    • Mechanism : The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the new six-membered ring of the β-carboline system.

    • Workup : After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

The successful synthesis of a compound whose spectroscopic data perfectly matches that of the natural isolate provides unambiguous confirmation of its structure.

G A Tryptophan Derivative C Pictet-Spengler Condensation A->C B 2-Formylquinoline -5,8-dione B->C D This compound Core Structure C->D Forms β-carboline ring

Caption: Key Pictet-Spengler step in this compound synthesis.

Conclusion

The chemical structure of this compound is a planar, achiral, pentacyclic system comprising a quinoline-5,8-dione fused to a β-carboline ring system. Its structure was skillfully elucidated through a combination of advanced spectroscopic techniques and rigorously confirmed by multiple total syntheses, a process necessitated by the initial failure to produce suitable crystals for X-ray analysis. This foundational structural knowledge is critical for the ongoing research into developing novel this compound analogs with enhanced efficacy and safety profiles for potential therapeutic applications.

References

The Ecological Gauntlet: Unraveling the Natural Biological Role and Significance of Lavendamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the World of a Potent Streptomyces Metabolite for Researchers, Scientists, and Drug Development Professionals

Lavendamycin, a potent bioactive compound first isolated from the soil bacterium Streptomyces lavendulae, stands as a compelling subject in the ongoing quest for novel therapeutic agents.[1][2] While its journey towards clinical application as an anticancer drug was curtailed by challenges of poor water solubility and non-specific cytotoxicity, the study of this compound and its analogues continues to provide valuable insights into microbial chemical ecology and enzyme-targeted cancer therapy.[1][3][4] This technical guide synthesizes current knowledge on the natural biological role, ecological significance, and mechanisms of action of this compound, offering a comprehensive resource for the scientific community.

The Ecological Battlefield: this compound in its Natural Habitat

Streptomyces, a genus renowned for its prolific production of secondary metabolites, engages in a constant and complex chemical warfare within the soil microbiome.[5][6] These secreted compounds, including a vast arsenal of antibiotics, are pivotal for survival, enabling them to compete for resources, deter predators, and establish ecological niches.[1][7] While the specific ecological role of this compound has not been exhaustively studied, its potent antimicrobial properties strongly suggest its function as a chemical weapon in interspecies competition.[8]

The production of such metabolites is not a frivolous expenditure of energy for the organism. It is a highly regulated process, often triggered by nutrient limitation or the presence of competing microorganisms.[5][9] In this context, this compound likely serves to inhibit the growth of competing bacteria and fungi in the immediate vicinity of S. lavendulae, thereby securing access to vital nutrients in the nutrient-limited soil environment. At sub-inhibitory concentrations, it is also plausible that this compound may act as a signaling molecule, influencing the behavior and gene expression of other soil microbes.[1]

Quantitative Bioactivity Profile of this compound

The biological activities of this compound have been quantified against a range of microbial and cancer cell lines. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50s).

Table 1: Antibacterial and Antifungal Activity of this compound (MIC)
Organism MIC (µg/mL)
Streptococcus pneumoniae0.13 - 1
Staphylococcus aureus0.13 - 1
Escherichia coli0.13 - 1
Proteus mirabilis0.13 - 1
Proteus vulgaris0.13 - 1
Trichophyton rubrum0.5
Trichophyton mentagrophytes0.5
Microsporum canis0.5
Data sourced from Cayman Chemical product information sheet.[8]
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines (IC50)
Cell Line IC50 (µg/mL)
P388 Murine Leukemia0.06
MKN45 Gastric Carcinoma0.1
WiDr Colon Adenocarcinoma0.09
Data sourced from Cayman Chemical product information sheet.[8]

Delving into the Mechanism: DNA Damage and Pathway Activation

This compound exerts its potent cytotoxic effects primarily through the induction of DNA damage.[3] This genotoxic stress triggers a cascade of cellular responses, most notably the activation of the p53 tumor suppressor pathway.[3][10]

The p53 Signaling Pathway in Response to this compound-Induced DNA Damage

Upon DNA damage, sensor proteins such as the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[10][11] These kinases then phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2.[11] Activated CHK1 and CHK2, in turn, phosphorylate p53. This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[11][12] The stabilized and activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (such as p21), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death).[3][10][12]

p53_signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_inactive p53 (inactive) p53_active p53 (active, phosphorylated) p53_inactive->p53_active Phosphorylation MDM2 MDM2 p53_active->MDM2 Inhibition p21_gene p21 gene p53_active->p21_gene Transcription apoptosis Apoptosis p53_active->apoptosis DNA_repair DNA Repair p53_active->DNA_repair MDM2->p53_inactive Ubiquitination & Degradation DNA DNA p21_protein p21 p21_gene->p21_protein Translation cell_cycle_arrest Cell Cycle Arrest p21_protein->cell_cycle_arrest This compound This compound DNA_damage DNA Damage This compound->DNA_damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR Activation CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 Activation CHK1_CHK2->p53_inactive Phosphorylation

Caption: this compound-induced p53 signaling pathway.

Harnessing Tumor-Specific Enzymes: The Role of NQO1

A promising strategy in modern cancer therapy is the development of bioreductive drugs that are selectively activated in tumor cells. Many human solid tumors exhibit high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), a two-electron reductase.[13] this compound and its analogues, being quinone-containing compounds, can be substrates for NQO1.[13][14] The reduction of the quinone moiety by NQO1 can lead to the formation of a hydroquinone, which is often more cytotoxic. This enzyme-mediated activation provides a mechanism for selective toxicity towards cancer cells that overexpress NQO1, while sparing normal tissues with low NQO1 levels.[13]

NQO1_activation cluster_tumor_cell NQO1-Overexpressing Tumor Cell cluster_normal_cell Normal Cell (Low NQO1) Lavendamycin_analogue This compound Analogue (Less Toxic Pro-drug) NQO1 NQO1 Lavendamycin_analogue->NQO1 Lavendamycin_analogue_normal This compound Analogue Reduced_analogue Reduced Analogue (Highly Cytotoxic) NQO1->Reduced_analogue Reduction Cell_Death Selective Cell Death Reduced_analogue->Cell_Death Low_NQO1 Low NQO1 Lavendamycin_analogue_normal->Low_NQO1 Minimal_activation Minimal Activation Low_NQO1->Minimal_activation Cell_Survival Cell Survival Minimal_activation->Cell_Survival

Caption: NQO1-mediated activation of this compound analogues.

Experimental Protocols: A Guide to Studying this compound

Reproducible and rigorous experimental design is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in the study of this compound.

Isolation of this compound from Streptomyces lavendulae

This protocol is adapted from the original isolation procedure.[15][16]

  • Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces lavendulae. Incubate at 28°C with shaking for 5-7 days.

  • Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted separately with a solvent like acetone.

  • Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract.

  • Purification: Subject the crude extract to a series of chromatographic separations. This may include silica gel chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method.[17][18][19]

  • Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microbe, no drug) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony after treatment with a cytotoxic agent.[8][20][21]

  • Cell Seeding: Plate a known number of cancer cells (e.g., 500-1000 cells per 60-mm dish) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[20] Count the number of colonies (typically defined as containing at least 50 cells).

  • Calculation of Survival Fraction: The survival fraction is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the control cells.

A Workflow for Bioactive Natural Product Discovery

The journey from a natural source to a characterized bioactive compound is a multi-step process. The following diagram illustrates a typical workflow.

natural_product_workflow Start Natural Source (e.g., Streptomyces) Fermentation Fermentation & Culturing Start->Fermentation Extraction Crude Extraction Fermentation->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Bioactivity Screening (e.g., MIC, Cytotoxicity) Fractionation->Bioassay Active_Fraction Active Fraction(s) Identified Bioassay->Active_Fraction Isolation Isolation of Pure Compound(s) Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Mechanism_Study Mechanism of Action Studies Structure_Elucidation->Mechanism_Study End Characterized Bioactive Natural Product Mechanism_Study->End

Caption: General workflow for bioactive natural product discovery.

Conclusion and Future Directions

This compound, despite its clinical limitations, remains a molecule of significant scientific interest. Its study illuminates the intricate chemical ecology of soil microorganisms and provides a valuable scaffold for the design of novel, targeted anticancer agents. Future research should aim to further elucidate the specific ecological triggers for this compound production in its natural environment. Moreover, the continued exploration of this compound analogues, particularly those designed for bioreductive activation by enzymes like NQO1, holds promise for the development of more selective and effective cancer therapies. The detailed methodologies and conceptual frameworks presented in this guide are intended to support and inspire further investigation into this fascinating natural product and its potential applications.

References

Early Investigations into the Antitumor Potential of Lavendamycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a novel antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces lavendulae in 1981.[1] Structurally, it is a pentacyclic molecule featuring a quinoline-5,8-dione moiety linked to a β-carboline (indolopyridine) system. This compound is chemically related to another potent antitumor antibiotic, streptonigrin. Initial studies rapidly established that this compound possessed significant antiproliferative effects against a range of cancer cell lines in vitro and demonstrated antitumor activity in murine models.[1][2] However, challenges related to its poor aqueous solubility and non-specific cytotoxicity hindered its preclinical advancement. This guide provides an in-depth look at the foundational studies that first characterized the antitumor properties of this compound, detailing the experimental methodologies, quantitative outcomes, and the presumed mechanisms of action based on the scientific context of the early 1980s.

Quantitative Data from Early Antitumor Studies

The initial antitumor evaluations of this compound were conducted using both in vitro cell-based assays and in vivo animal models. The data from these pioneering studies are summarized below.

In Vitro Cytotoxicity

This compound demonstrated potent cytotoxic activity against a panel of murine and human cancer cell lines. At micromolar concentrations, it was shown to inhibit the proliferation of P388 murine leukemia, MKN45 human gastric adenocarcinoma, and WiDr human colon carcinoma cells.[1]

Cell LineTypeReported Activity
P388Murine LeukemiaStrong Inhibition
MKN45Human Gastric AdenocarcinomaStrong Inhibition
WiDrHuman Colon CarcinomaStrong Inhibition
In Vivo Antitumor Efficacy

The primary in vivo model used for the early assessment of this compound was the P388 murine leukemia model in BDF1 mice. The compound was administered intraperitoneally, and its efficacy was measured by the increase in the lifespan of treated mice compared to a control group.

Animal ModelTumor ModelAdministration RouteOptimal DoseAntitumor Effect (% ILS*)
BDF1 MiceP388 LeukemiaIntraperitoneal (i.p.)0.5 mg/kg/day58%

% ILS (Increase in Lifespan) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100

Experimental Protocols

The following sections detail the likely methodologies employed in the early 1980s for the evaluation of this compound's antitumor properties. These protocols are reconstructed based on standard practices of the era for the specified cell lines and animal models.

In Vitro Cytotoxicity Assays

1. Cell Lines and Culture:

  • P388 Murine Leukemia Cells: These suspension cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

  • MKN45 Human Gastric Adenocarcinoma and WiDr Human Colon Carcinoma Cells: These adherent cell lines were commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% FBS and antibiotics. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay Protocol (General):

  • Cell Seeding: For adherent lines (MKN45, WiDr), cells were seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. For suspension cells (P388), cells were seeded immediately prior to drug addition.

  • Drug Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium was removed from the wells (for adherent cells) and replaced with medium containing various concentrations of this compound. Control wells received medium with the vehicle (DMSO) at the same final concentration as the highest drug dose.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion to differentiate live from dead cells. The absorbance (in the case of MTT) was read on a microplate reader, and the results were expressed as a percentage of the viability of the untreated control cells.

In Vivo P388 Leukemia Model

1. Animal Model:

  • Male or female BDF1 (C57BL/6 x DBA/2 F1 hybrid) mice, typically 6-8 weeks old, were used.

2. Tumor Implantation:

  • P388 leukemia cells were passaged in DBA/2 mice. For the experiment, 1 x 10^6 P388 cells were implanted intraperitoneally (i.p.) into each BDF1 mouse on Day 0.

3. Drug Administration:

  • This compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), was administered intraperitoneally once daily for a set number of days (e.g., Days 1 through 9). A control group of mice received only the vehicle on the same schedule.

4. Efficacy Evaluation:

  • The primary endpoint was the median survival time (MST) of the mice in each group.

  • The antitumor effect was calculated as the percentage increase in lifespan (% ILS) of the treated group over the control group. A % ILS value greater than 25% was generally considered to indicate significant antitumor activity.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (P388, MKN45, WiDr) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_prep This compound Serial Dilution treatment Add this compound to Wells drug_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability data_analysis Calculate % Inhibition vs. Control viability->data_analysis

Caption: Workflow for early in vitro cytotoxicity testing of this compound.

Experimental Workflow: In Vivo P388 Murine Leukemia Model

in_vivo_workflow cluster_setup Model Setup (Day 0) cluster_treatment Treatment Phase (e.g., Days 1-9) cluster_observation Observation & Analysis implant i.p. Implantation of 1x10^6 P388 Cells into BDF1 Mice treat_group Treat with this compound (i.p.) implant->treat_group control_group Treat with Vehicle (i.p.) implant->control_group monitor Monitor Daily for Survival treat_group->monitor control_group->monitor calc_mst Calculate Median Survival Time (MST) monitor->calc_mst calc_ils Calculate % Increase in Lifespan (%ILS) calc_mst->calc_ils

Caption: Workflow for early in vivo antitumor efficacy testing of this compound.

Hypothesized Mechanism of Action Signaling Pathway

Based on the quinone structure of this compound and the understanding of related antitumor antibiotics like streptonigrin in the early 1980s, the mechanism of action was likely hypothesized to involve DNA damage through a combination of DNA intercalation and the generation of reactive oxygen species (ROS).

mechanism_pathway This compound This compound cell_membrane Cellular Uptake This compound->cell_membrane intercalation DNA Intercalation cell_membrane->intercalation Direct Interaction ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Redox Cycling dna Nuclear DNA dna_damage DNA Strand Breaks dna->dna_damage Structural Distortion intercalation->dna ros->dna_damage Oxidative Damage replication_inhibition Inhibition of DNA Replication and Transcription dna_damage->replication_inhibition apoptosis Cell Cycle Arrest & Apoptosis replication_inhibition->apoptosis

Caption: Hypothesized mechanism of this compound-induced cytotoxicity (circa early 1980s).

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies involved in the structural elucidation of novel natural products related to lavendamycin. This compound is a potent antitumor agent originally isolated from Streptomyces lavendulae, characterized by a pentacyclic structure featuring a quinoline-5,8-dione and a β-carboline moiety.[1] The quest for novel analogs with improved therapeutic profiles necessitates robust techniques for their isolation, characterization, and mechanistic understanding.

Data Presentation: Quantitative Analysis of Novel this compound Analogs

The biological activity of novel this compound analogs is a critical aspect of their evaluation. Quantitative data from cytotoxicity and enzyme activity assays provide a basis for structure-activity relationship (SAR) studies.

Table 1: Cytotoxicity of Novel this compound Analogs against A549 Human Lung Carcinoma Cells

Compound IDDescriptionIC50 (Concentration for 50% Inhibition of Clonogenic Survival)Reference
MB-97 Amine substituent at R³ position~10 nM[2][3]
MB-121 ~100 nM[2]
MB-47 ≤100 nM[2]
MB-311 ≤100 nM[2]
MB-21 ≤100 nM[2]
MB-331 Amide group at R¹ position>100 nM[2]
MB-333 Amide group at R¹ position>100 nM[2]
MB-51 >1000 nM[2]

Table 2: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Reduction Rates for this compound Analogs

Compound IDKey SubstituentsReduction Rate (μmol/min/mg NQO1)Reference
37 2'-CH₂OH, 7-NH₂263 ± 30[4]
31 2'-CONH₂, 7-NHCOC₃H₇-n0.1 ± 0.1[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in the structural elucidation of novel compounds.

Isolation and Purification of this compound-Related Compounds from Natural Sources

This protocol outlines the general steps for obtaining pure compounds from microbial fermentation.

  • Fermentation: Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Extraction:

    • Separate the mycelial biomass from the fermentation broth via centrifugation or filtration.

    • Extract the supernatant with an immiscible organic solvent (e.g., ethyl acetate).

    • Extract the mycelial cake with a polar organic solvent (e.g., methanol or acetone), followed by partitioning into a less polar solvent.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel or other suitable stationary phases.

    • Perform further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[5]

Structure Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is employed to determine the chemical structure of the purified compounds.

  • Mass Spectrometry (MS):

    • Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the chemical environments of the protons and carbons.

    • Acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and assemble the molecular structure.[6]

Biological Activity Assays
  • Clonogenic Survival Assay:

    • Plate a known number of cancer cells (e.g., A549) and allow them to adhere.

    • Treat the cells with a range of concentrations of the novel this compound analog for a specified period.

    • Wash the cells and allow them to grow for 10-14 days to form colonies.

    • Fix, stain, and count the colonies to determine the effect of the compound on cell survival.[3]

  • Western Blot Analysis for Signaling Pathway Modulation:

    • Treat cells with the compound of interest.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with primary antibodies specific to the proteins of the target signaling pathway (e.g., p53, p21).[3]

    • Use secondary antibodies conjugated to a reporter enzyme for detection.

Mandatory Visualizations

Diagrams illustrating key processes and pathways provide a clear and concise representation of complex information.

G cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structure Chemical Structure MS->Structure NMR->Structure

Caption: General workflow for the isolation and structural elucidation of novel natural products.

G MB97 Novel this compound Analog (e.g., MB-97) p53_activation Increased p53 Expression & Phosphorylation MB97->p53_activation p21_expression Increased p21 Expression p53_activation->p21_expression apoptosis Apoptosis p53_activation->apoptosis cell_cycle_arrest G1/G2 Cell Cycle Arrest p21_expression->cell_cycle_arrest

Caption: Signaling pathway of MB-97 leading to cell cycle arrest and apoptosis via p53 activation.[3]

G Analog This compound Analog (Quinone) NQO1 NQO1 Enzyme Analog->NQO1 Substrate Hydroquinone Hydroquinone Metabolite NQO1->Hydroquinone Bioactivation ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling Cytotoxicity Selective Cytotoxicity in NQO1-High Tumors ROS->Cytotoxicity

Caption: Logical relationship of NQO1-mediated bioactivation of this compound analogs.

References

Methodological & Application

Total Synthesis of Lavendamycin and its Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the potent antitumor antibiotic Lavendamycin and its corresponding methyl ester. The methodologies presented are compiled from seminal works in the field, with a focus on providing practical, reproducible experimental procedures.

Introduction

This compound is a naturally occurring antitumor agent isolated from Streptomyces lavendulae.[1] Its complex pentacyclic structure, comprising a quinoline-5,8-dione core fused to a β-carboline moiety, has made it a challenging and attractive target for total synthesis.[1] Early synthetic routes were often lengthy and low-yielding.[1] This document focuses on a highly efficient and practical five-step synthesis of this compound methyl ester developed by Behforouz and coworkers, which proceeds in an excellent overall yield.[1][2] This convergent approach has made this compound analogs more accessible for structure-activity relationship (SAR) studies and drug development efforts.[1]

Synthetic Strategy Overview

The featured synthetic strategy employs a convergent approach, wherein the two key heterocyclic systems, the quinoline-5,8-dione and the β-carboline, are constructed separately and then coupled in a key final step. A pivotal reaction in this synthesis is the Pictet-Spengler condensation, which efficiently constructs the complex pentacyclic core of the molecule.[3]

The overall workflow for the synthesis of this compound methyl ester can be visualized as follows:

G cluster_quinoline Quinoline-5,8-dione Synthesis cluster_tryptophan Tryptophan Derivative cluster_coupling Convergent Coupling cluster_final Final Products 8-Hydroxy-2-methylquinoline 8-Hydroxy-2-methylquinoline Dinitro_derivative Dinitro_derivative 8-Hydroxy-2-methylquinoline->Dinitro_derivative Nitration Amino_derivative Amino_derivative Dinitro_derivative->Amino_derivative Reduction 7-Acetamido-2-methylquinoline-5,8-dione 7-Acetamido-2-methylquinoline-5,8-dione Amino_derivative->7-Acetamido-2-methylquinoline-5,8-dione Acylation & Oxidation 7-Acetamido-2-formylquinoline-5,8-dione 7-Acetamido-2-formylquinoline-5,8-dione 7-Acetamido-2-methylquinoline-5,8-dione->7-Acetamido-2-formylquinoline-5,8-dione Oxidation Pictet-Spengler Condensation Pictet-Spengler Condensation 7-Acetamido-2-formylquinoline-5,8-dione->Pictet-Spengler Condensation β-Methyltryptophan β-Methyltryptophan β-Methyltryptophan->Pictet-Spengler Condensation This compound Methyl Ester This compound Methyl Ester Pictet-Spengler Condensation->this compound Methyl Ester This compound This compound This compound Methyl Ester->this compound Hydrolysis

Caption: Convergent synthesis workflow for this compound and its methyl ester.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the efficient synthesis of this compound methyl ester as reported by Behforouz and coworkers.

StepReactionReactantsProductYield (%)Reference
1Nitration8-Hydroxy-2-methylquinoline2-Methyl-5,7-dinitro-8-hydroxyquinoline95J. Org. Chem. 1996, 61, 6552-6555
2Reduction and Acylation2-Methyl-5,7-dinitro-8-hydroxyquinoline7-Acetamido-5-amino-8-hydroxy-2-methylquinoline85J. Org. Chem. 1996, 61, 6552-6555
3Oxidation7-Acetamido-5-amino-8-hydroxy-2-methylquinoline7-Acetamido-2-methylquinoline-5,8-dione92J. Org. Chem. 1996, 61, 6552-6555
4Selenium Dioxide Oxidation7-Acetamido-2-methylquinoline-5,8-dione7-Acetamido-2-formylquinoline-5,8-dione91J. Org. Chem. 1993, 58, 7089-7091
5Pictet-Spengler Condensation7-Acetamido-2-formylquinoline-5,8-dione, (2S,3S)-β-Methyltryptophan methyl esterThis compound Methyl Ester79J. Org. Chem. 1993, 58, 7089-7091
6HydrolysisThis compound Methyl EsterThis compound--
Overall Yield ~37-43 J. Org. Chem. 1996, 61, 6552-6555

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of this compound methyl ester.

Protocol 1: Synthesis of 7-Acetamido-2-methylquinoline-5,8-dione

This protocol outlines the three-step synthesis of the key quinoline-5,8-dione intermediate.

Step 1: 2-Methyl-5,7-dinitro-8-hydroxyquinoline

  • To a stirred solution of 8-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (500 g).

  • Collect the yellow precipitate by filtration, wash thoroughly with water, and dry to afford 2-methyl-5,7-dinitro-8-hydroxyquinoline (14.8 g, 95% yield).

Step 2: 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline

  • To a solution of 2-methyl-5,7-dinitro-8-hydroxyquinoline (5.0 g, 20.1 mmol) in ethanol (200 mL), add 10% Pd/C (0.5 g).

  • Hydrogenate the mixture at 40 psi for 4 hours.

  • Filter the catalyst and add acetic anhydride (5 mL) to the filtrate.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield 7-acetamido-5-amino-8-hydroxy-2-methylquinoline as a solid (3.9 g, 85% yield).

Step 3: 7-Acetamido-2-methylquinoline-5,8-dione

  • To a stirred solution of 7-acetamido-5-amino-8-hydroxy-2-methylquinoline (3.0 g, 13.0 mmol) in acetone (100 mL), add a solution of potassium nitrosodisulfonate (Fremy's salt) (8.7 g, 32.5 mmol) in 0.1 M KH2PO4 (200 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Extract the mixture with chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, chloroform/methanol 98:2) to give 7-acetamido-2-methylquinoline-5,8-dione as a yellow solid (2.75 g, 92% yield).

Protocol 2: Synthesis of 7-Acetamido-2-formylquinoline-5,8-dione
  • A mixture of 7-acetamido-2-methylquinoline-5,8-dione (1.0 g, 4.34 mmol) and selenium dioxide (0.72 g, 6.51 mmol) in dioxane (50 mL) and water (1 mL) is refluxed for 9 hours.

  • Filter the hot solution to remove selenium metal.

  • Cool the filtrate and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry to obtain 7-acetamido-2-formylquinoline-5,8-dione as a bright yellow solid (0.96 g, 91% yield).

Protocol 3: Total Synthesis of this compound Methyl Ester via Pictet-Spengler Condensation
  • A solution of 7-acetamido-2-formylquinoline-5,8-dione (100 mg, 0.41 mmol) and (2S,3S)-β-methyltryptophan methyl ester (106 mg, 0.45 mmol) in dry toluene (20 mL) is refluxed for 12 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold toluene and then ether.

  • Dry the product under vacuum to afford this compound methyl ester as a yellow-orange solid (150 mg, 79% yield).

Protocol 4: Synthesis of this compound (Hydrolysis of the Methyl Ester)

Detailed experimental conditions for the hydrolysis of the methyl ester to the free acid (this compound) are not extensively detailed in the primary synthetic papers but would typically involve standard procedures. A suggested protocol is as follows:

  • Suspend this compound methyl ester in a mixture of methanol and water.

  • Add an excess of a base such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Logical Relationships and Experimental Workflow

The synthesis of this compound methyl ester is a prime example of a convergent synthetic strategy. The logic behind this approach is to build complex molecular fragments independently and then join them at a late stage. This strategy often leads to higher overall yields compared to a linear synthesis where the product of each step is carried through to the next.

The workflow can be broken down into two main phases:

  • Preparation of Key Intermediates: This involves the multi-step synthesis of the electrophilic component, 7-acetamido-2-formylquinoline-5,8-dione, and ensuring the availability of the nucleophilic component, the appropriate tryptophan derivative.

  • Convergent Assembly: The crucial Pictet-Spengler condensation brings the two fragments together in a single, high-yielding step to form the pentacyclic core of this compound methyl ester.

The following diagram illustrates the logical flow of the key Pictet-Spengler cyclization step:

G Aldehyde 7-Acetamido-2-formyl quinoline-5,8-dione Imine_Formation Iminium Ion Formation (Intermediate) Aldehyde->Imine_Formation Tryptophan (2S,3S)-β-Methyltryptophan methyl ester Tryptophan->Imine_Formation Cyclization Intramolecular Electrophilic Aromatic Substitution Imine_Formation->Cyclization Ring Closure Aromatization Aromatization (Rearomatization of Indole) Cyclization->Aromatization Proton Loss Product This compound Methyl Ester Aromatization->Product

Caption: Key steps in the Pictet-Spengler condensation for this compound synthesis.

References

Application Notes and Protocols for Lavendamycin Cytotoxicity Assay in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin is a naturally occurring antitumor antibiotic with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of genotoxic stress, leading to cell cycle arrest and apoptosis, particularly in p53-positive cancer cells like the A549 human lung adenocarcinoma cell line. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in A549 cells, along with insights into the underlying signaling pathways.

A549 Cell Culture

A549 cells, derived from a human lung carcinoma, are a widely used model for non-small-cell lung cancer research. They are adherent epithelial cells that are relatively easy to culture.

Table 1: A549 Cell Culture Conditions

ParameterRecommendation
Growth Medium F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Incubation 37°C, 5% CO₂ in a humidified incubator.
Subculture When cells reach 80-90% confluency, typically every 3-5 days.
Split Ratio 1:4 to 1:8.
Doubling Time Approximately 22-24 hours.[1]

Experimental Protocols

Materials and Reagents
  • A549 cells

  • F-12K Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • This compound (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Crystal Violet stain (0.5% in methanol)

  • 96-well and 6-well tissue culture plates

  • Microplate reader

This compound Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Table 2: MTT Assay Protocol

StepProcedure
1. Cell Seeding Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
2. This compound Treatment Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
3. Incubation Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
4. MTT Addition After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
5. Formazan Formation Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
6. Solubilization Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
7. Absorbance Reading Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
8. Data Analysis Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining reproductive cell death after treatment with cytotoxic agents.[3][4]

Table 3: Clonogenic Assay Protocol

StepProcedure
1. Cell Seeding Seed a low, known number of A549 cells (e.g., 200-1000 cells) per well in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.
2. This compound Treatment Allow cells to attach overnight, then treat with various concentrations of this compound for 24 hours.
3. Recovery After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete growth medium.
4. Colony Formation Incubate the plates for 10-14 days, allowing viable cells to form colonies.[5]
5. Staining Wash the wells with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.[3][5]
6. Colony Counting Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[3]
7. Data Analysis Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

Signaling Pathways and Visualizations

Experimental Workflow

The general workflow for assessing this compound cytotoxicity in A549 cells is depicted below.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measure Measurement & Analysis A549 A549 Cell Culture Seed Seed Cells in Plates A549->Seed L_prep Prepare this compound Dilutions Treat Treat with this compound L_prep->Treat Seed->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay Incubate->MTT Clonogenic Clonogenic Assay Incubate->Clonogenic Read Read Absorbance/ Count Colonies MTT->Read Clonogenic->Read Analyze Calculate IC50/ Surviving Fraction Read->Analyze

Experimental workflow for this compound cytotoxicity testing.
This compound-Induced Signaling Pathway

This compound and its analogues induce genotoxic stress, which activates a signaling cascade culminating in cell cycle arrest and apoptosis.[6] In p53-positive cells like A549, this response is primarily mediated by the p53 tumor suppressor protein. Genotoxic stress leads to the activation of upstream kinases such as ATM and Chk2, which then phosphorylate and stabilize p53.[7] Activated p53 acts as a transcription factor, upregulating the expression of genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to G1 and G2/M cell cycle arrest.[7] Prolonged or severe DNA damage can lead p53 to induce apoptosis through the transcription of pro-apoptotic genes like BAX.

G cluster_p53_regulation This compound This compound DNA_Damage Genotoxic Stress (DNA Damage) This compound->DNA_Damage ATM ATM/ATR Kinases DNA_Damage->ATM Chk2 Chk2 Kinase ATM->Chk2 p53_active Active (Phosphorylated) p53 Chk2->p53_active P p53_inactive Inactive p53 MDM2 MDM2 MDM2->p53_inactive p21 p21 Expression p53_active->p21 BAX BAX Expression p53_active->BAX CDK CDK Inhibition p21->CDK Arrest G1/G2 Cell Cycle Arrest CDK->Arrest Apoptosis Apoptosis BAX->Apoptosis

This compound-induced p53 signaling pathway.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

Table 4: Example Data Summary for this compound Cytotoxicity

Assay TypeThis compound Concentration% Cell Viability (Mean ± SD)Surviving Fraction (Mean ± SD)
MTT (48h) 0 µM (Control)100 ± 5.2N/A
10 nM85.3 ± 4.1N/A
50 nM62.1 ± 3.5N/A
100 nM48.9 ± 2.8N/A
500 nM21.5 ± 1.9N/A
Clonogenic 0 µM (Control)N/A1.00 ± 0.08
10 nMN/A0.75 ± 0.06
25 nMN/A0.41 ± 0.05
50 nMN/A0.15 ± 0.03
100 nMN/A0.02 ± 0.01

IC₅₀ Value (MTT, 48h): [Calculated Value] nM

References

Application Notes and Protocols for Assessing the Anticancer Activity of Lavendamycin using Clonogenic Survival Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a naturally derived quinone-based antibiotic, has demonstrated significant antimicrobial and antitumor properties.[1] However, its preclinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[2][3] This has led to the synthesis of numerous this compound analogues with improved pharmacological profiles. The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic and cytostatic effects of anticancer agents by assessing the ability of single cells to form viable colonies after treatment.[4][5] These application notes provide a detailed protocol for utilizing clonogenic survival assays to evaluate the anticancer activity of this compound and its analogues, with a focus on the underlying signaling pathways and data interpretation.

Mechanism of Action: The Role of NQO1 and p53

The anticancer activity of this compound and its analogues is intricately linked to their metabolic activation and the subsequent induction of cellular stress pathways. Two key players in this mechanism are NAD(P)H:quinone oxidoreductase 1 (NQO1) and the tumor suppressor protein p53.

NQO1-Mediated Bioactivation: Many tumor cells exhibit elevated levels of NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones.[6] This bioactivation of this compound leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent DNA damage within the cancer cells. This selective activation in NQO1-high tumors offers a potential therapeutic window, minimizing toxicity to normal tissues with lower NQO1 expression.

p53-Dependent Cell Fate: The cellular stress induced by this compound treatment, including DNA damage, triggers the activation of the p53 signaling pathway.[2] Activated p53 can orchestrate several cellular outcomes, including cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is irreparable. In p53-positive cancer cells, this compound analogues have been shown to induce G1 and G2 phase cell cycle arrest.[2][3]

Data Presentation

While specific clonogenic survival data for the parent compound this compound is limited in publicly available literature, extensive studies have been conducted on its analogues. The following table summarizes the representative clonogenic survival data for the potent this compound analogue, MB-97, in various cancer cell lines. This data illustrates the dose-dependent cytotoxic effects of the compound.

Cell LineCancer TypeThis compound Analogue (MB-97) Concentration (nM)Inhibition of Clonogenic Outgrowth (%)
A549Lung Carcinoma10~70%
A549Lung Carcinoma100100%
MG-63Osteosarcoma10≥70%
DU-145Prostate Carcinoma10≥70%
PC-3Prostate Carcinoma10≥70%
MCF-7Breast Carcinoma10~20%

Data compiled from studies on this compound analogues, primarily MB-97, as a representative example.[2]

Experimental Protocols

Protocol 1: General Clonogenic Survival Assay

This protocol outlines the standard procedure for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its analogue (dissolved in a suitable solvent, e.g., DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach for 18-24 hours in the incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

    • Incubate the plates for the desired exposure time (e.g., 24 hours).

  • Colony Formation:

    • After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Carefully wash the plates with tap water to remove excess stain and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

      • SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

Protocol 2: Replating Clonogenic Assay for Transient Drug Exposure

This protocol is used to assess the long-term survival of cells after a transient exposure to this compound.

Procedure:

  • Initial Treatment:

    • Plate a high number of cells (e.g., 5 x 10^5) in a larger tissue culture dish (e.g., 100 mm).

    • After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).

  • Replating:

    • Following treatment, harvest the cells by trypsinization and perform a cell count.

    • Plate a low density of the treated cells (e.g., 500-1000 cells/well) into 6-well plates with fresh, drug-free medium.

  • Colony Formation, Fixation, Staining, and Analysis:

    • Follow steps 3-5 from Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Clonogenic Assay cluster_analysis Data Analysis cell_culture 1. Maintain Cancer Cell Line in Culture harvest 2. Harvest and Count Log-Phase Cells cell_culture->harvest seed 3. Seed Cells into 6-well Plates harvest->seed attach 4. Allow Cells to Attach (18-24h) seed->attach treat 5. Treat with this compound (Varying Concentrations) attach->treat incubate 6. Incubate for Colony Formation (10-14d) treat->incubate fix_stain 7. Fix and Stain Colonies incubate->fix_stain count 8. Count Colonies (>50 cells) fix_stain->count calculate 9. Calculate Plating Efficiency & Surviving Fraction count->calculate plot 10. Generate Dose-Response Curves calculate->plot signaling_pathway cluster_activation Bioactivation in Tumor Cell cluster_stress Cellular Stress Induction cluster_p53 p53 Pathway Activation cluster_outcome Cellular Outcomes This compound This compound nqoi NQO1 (High in Tumor Cells) This compound->nqoi 2e- Reduction activated_lav Bioactivated This compound nqoi->activated_lav ros Reactive Oxygen Species (ROS) activated_lav->ros Redox Cycling dna_damage DNA Damage ros->dna_damage p53 p53 Activation (Phosphorylation) dna_damage->p53 Stress Signal p21 p21 Expression p53->p21 Transcriptional Activation bax Bax Expression p53->bax Transcriptional Activation cell_cycle_arrest G1/G2 Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

References

Application Notes and Protocols for the Quantification of Lavendamycin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a potent antibiotic with antitumor properties, is a member of the streptonigrin family of natural products. Its complex structure and low in-vivo concentrations present significant challenges for pharmacokinetic and pharmacodynamic studies. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding dose-response relationships and assessing therapeutic efficacy and potential toxicity.

These application notes provide detailed protocols and best practices for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are intended as a comprehensive guide for developing and validating robust analytical methods for this compound in a research or drug development setting.

Analytical Methodologies

The two primary analytical techniques suitable for the quantification of this compound in biological samples are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available technique suitable for quantifying this compound at higher concentrations. The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise and accurate measurement of low-level analytes in complex biological matrices.[1][2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[3] Solid-phase extraction is a commonly used technique for cleaning up complex samples.

Materials:

  • Biological sample (e.g., 500 µL plasma)

  • Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

  • Phosphoric Acid (0.1% in water)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • SPE Cartridges (e.g., C18, 100 mg)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen biological samples on ice.

    • Vortex the sample to ensure homogeneity.

    • To 500 µL of the sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 500 µL of 0.1% phosphoric acid to acidify the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of 0.1% phosphoric acid. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% phosphoric acid to remove hydrophilic impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute this compound and the internal standard with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (specific to the HPLC or LC-MS/MS method).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Sample Preparation Workflow

Caption: Workflow for the extraction of this compound from biological samples using SPE.

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 275 nm (This should be optimized based on the UV spectrum of this compound)

Analysis:

  • Inject prepared standards, quality control (QC) samples, and unknown samples.

  • Quantify this compound by comparing the peak area of the analyte in the unknown samples to the calibration curve generated from the standards.

LC-MS/MS Method Protocol

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/UHPLC system for faster analysis

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer Settings (Hypothetical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 439.1 → 396.1)

    • Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Collision Energy (CE) and other MS parameters: Must be optimized for this compound and the specific instrument used.

LC-MS/MS Analytical Workflow

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) autosampler Autosampler Injection column Chromatographic Separation (C18 Column) autosampler->column esi Electrospray Ionization (ESI) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_processing Data Acquisition and Processing detector->data_processing

Caption: General workflow for LC-MS/MS analysis.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[4][5] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[4][5][6]

Quantitative Data Summary

The following tables present hypothetical validation data for an LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes only.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression ModelLinear, 1/x² weighting

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ10.9898.0≤ 15.0≤ 15.0
Low32.9598.3≤ 10.0≤ 10.0
Medium100102.5102.5≤ 8.0≤ 9.0
High800790.298.8≤ 7.5≤ 8.5
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[4]

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.595.2
High80091.298.1
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%).

Table 4: Stability

Stability ConditionDurationQC Low Conc. (% Change)QC High Conc. (% Change)
Bench-top (Room Temp)8 hours-4.5-3.2
Freeze-Thaw (3 cycles)-80°C to RT-6.8-5.1
Long-term Storage30 days at -80°C-7.5-6.4
Post-preparative (Autosampler)24 hours at 4°C-2.1-1.8
Acceptance Criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological samples. The LC-MS/MS method, in particular, offers the high sensitivity and selectivity required for pharmacokinetic studies where low concentrations of the analyte are expected. Proper method validation is paramount to ensure the generation of reliable and reproducible data that can confidently support drug development programs. Researchers should optimize the provided protocols for their specific laboratory conditions and instrumentation.

References

Application of Lavendamycin as a Molecular Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a naturally occurring quinolinedione first isolated from Streptomyces lavendulae, has garnered significant interest for its potent antimicrobial and antitumor properties.[1] However, its development as a therapeutic agent was impeded by poor aqueous solubility and non-specific cytotoxicity.[1][2] This has led to the synthesis of numerous this compound analogs designed to enhance solubility, specificity, and efficacy. While not utilized as a fluorescent molecular probe for direct cellular imaging, this compound and its analogs serve as powerful chemical probes to investigate specific cellular signaling pathways, particularly those related to cellular stress, DNA damage response, and cancer cell metabolism.

This document provides detailed application notes and protocols for using this compound analogs to probe two key cellular pathways: the p53-mediated DNA damage response and the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent bioactivation pathway .

Mechanisms of Action as a Cellular Probe

This compound analogs can be categorized into two main classes based on their mechanism of action, allowing them to serve as probes for distinct cellular functions:

  • Probes of the p53 Signaling Pathway: Certain analogs, such as MB-97 , induce cellular stress, leading to the activation of the p53 tumor suppressor protein.[2][3] This activation is characterized by increased p53 expression and phosphorylation at key residues like Serine-15.[3] Activated p53 then transcriptionally upregulates its target genes, most notably CDKN1A (encoding the p21 protein), which leads to cell cycle arrest and, ultimately, apoptosis.[3] By inducing this cascade, these analogs can be used to:

    • Investigate the integrity and functionality of the p53 pathway in different cell lines.

    • Study the differential cellular responses to p53 activation (e.g., G1/G2 arrest in p53-positive cells versus G2 arrest in p53-negative cells).[3]

    • Screen for synergistic effects with other drugs that target the cell cycle or apoptotic machinery.

  • Probes for NQO1 Activity: Many cancer types, including lung, colon, and breast cancers, exhibit elevated levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This enzyme is a two-electron reductase that can bioactivate specific quinone-containing compounds.[5] Several this compound analogs have been synthesized to be excellent substrates for NQO1.[6][7] The NQO1-mediated reduction of these analogs leads to the generation of unstable hydroquinones that can produce reactive oxygen species (ROS), inducing oxidative stress and selective cell death in NQO1-expressing cells.[5] These analogs are therefore useful for:

    • Assessing the NQO1 activity status in cancer cells.

    • Selectively targeting and studying NQO1-rich tumor cell populations.

    • Exploring the mechanisms of NQO1-mediated cytotoxicity and oxidative stress.

Data Presentation: Cytotoxicity and NQO1 Substrate Activity

The following tables summarize the biological activities of this compound and its key analogs, providing quantitative data for their use as cellular probes.

Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
This compoundP388 murine leukemiaCytotoxicity0.06 µg/mL[4]
This compoundMKN45 gastric carcinomaCytotoxicity0.1 µg/mL[4]
This compoundWiDr colon adenocarcinomaCytotoxicity0.09 µg/mL[4]
MB-97 A549 human lung carcinomaClonogenic Survival10 nM (70% decrease in outgrowth)[2]

Table 2: NQO1 Substrate Specificity of this compound Analogs

AnalogDescriptionReduction Rate by NQO1 (µmol/min/mg)Selectivity Ratio (IC50 BE / IC50 BE-NQ)Reference
37 2'-CH₂OH-7-NH₂ derivative263 ± 30High[6]
31 2'-CONH₂-7-NHCOC₃H₇-n derivative0.1 ± 0.1Low[6]
59 N/AHigh9[7]
10 N/AHigh30[7]
11 N/AHigh11[7]
12 N/AGood SubstrateN/A[6]
16 N/AGood SubstrateN/A[6]

BE cells are NQO1-deficient human colon adenocarcinoma cells; BE-NQ cells are their NQO1-rich counterparts. A higher selectivity ratio indicates preferential toxicity towards NQO1-expressing cells.

Signaling Pathway and Experimental Workflow Visualizations

p53 Activation Pathway by this compound Analog MB-97

p53_activation_pathway cluster_stress Cellular Stress Induction cluster_p53_activation p53 Activation Cascade cluster_downstream Downstream Effects MB97 This compound Analog (e.g., MB-97) ATM_ATR ATM / ATR Kinases MB97->ATM_ATR induces p53 p53 ATM_ATR->p53 phosphorylates p53_P p53-P (Ser15) MDM2 MDM2 p53_P->MDM2 inhibits p21 p21 (CDKN1A) Expression p53_P->p21 activates transcription Apoptosis Apoptosis p53_P->Apoptosis induces MDM2->p53 degrades CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest induces

Caption: p53 pathway activation by this compound analog MB-97.

NQO1-Mediated Bioactivation Pathway

NQO1_bioactivation_pathway cluster_entry Cellular Uptake cluster_activation Enzymatic Bioactivation cluster_effect Cytotoxic Effect LavendamycinAnalog This compound Analog (NQO1 Substrate) NQO1 NQO1 Enzyme (overexpressed in cancer) LavendamycinAnalog->NQO1 substrate NADP NADP+ NQO1->NADP Hydroquinone Unstable Hydroquinone NQO1->Hydroquinone 2e- reduction NADPH NAD(P)H NADPH->NQO1 cofactor ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress induces CellDeath Selective Cell Death OxidativeStress->CellDeath leads to

Caption: NQO1-mediated bioactivation of this compound analogs.

General Experimental Workflow

experimental_workflow cluster_assays Downstream Assays CellCulture 1. Cell Culture (e.g., A549, BE, BE-NQ) Treatment 2. Treatment with this compound Analog CellCulture->Treatment Harvest 3. Harvest Cells / Fix Colonies Treatment->Harvest Clonogenic Clonogenic Survival Assay Harvest->Clonogenic CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle Apoptosis Apoptosis Assay (Annexin V Staining) Harvest->Apoptosis WesternBlot Immunoblotting (p53, p21, etc.) Harvest->WesternBlot

Caption: General workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of reproductive viability after treatment.

Materials:

  • Cell lines of interest (e.g., A549 human lung carcinoma)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound analog stock solution (dissolved in DMSO)

  • 60 mm or 100 mm tissue culture dishes

  • Fixation/Staining solution: 0.5% (w/v) crystal violet in a 1:7 solution of acetic acid and methanol.

Procedure:

  • Cell Seeding:

    • Harvest cells from a log-phase culture using trypsin.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Seed a low density of cells (e.g., 500-1000 cells per 60 mm dish) into new culture dishes.

    • Allow cells to attach for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of the this compound analog in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Remove the medium from the attached cells and replace it with the medium containing the this compound analog or vehicle control.

  • Incubation:

    • Incubate the cells for 10-14 days, allowing colonies to form. Do not disturb the plates.

  • Fixation and Staining:

    • After the incubation period, carefully remove the medium.

    • Gently wash the dishes once with PBS.

    • Add 2-3 mL of the crystal violet fixation/staining solution to each dish.

    • Incubate at room temperature for at least 30 minutes.

    • Carefully remove the staining solution and rinse the dishes with tap water until the background is clear.

    • Allow the dishes to air-dry completely.

  • Colony Counting:

    • Count the number of colonies (defined as a cluster of ≥50 cells) in each dish.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition:

      • PE = (Number of colonies counted / Number of cells seeded) x 100%

      • SF = PE of treated sample / PE of control sample

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Materials:

  • Treated and control cells (at least 1 x 10⁶ per sample)

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells and treat with the desired concentration of this compound analog for a specified time (e.g., 24, 48, 72 hours).

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically ~617 nm).

    • Collect data for at least 10,000 events per sample.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay via Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with a this compound analog for the desired time.

    • Harvest both floating and adherent cells and combine them.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

    • Quantify the cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Immunoblotting for p53 Pathway Activation

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the p53 pathway.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Visualization:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze band intensities relative to a loading control (e.g., actin).

References

Application Notes and Protocols for High-Throughput Screening of Lavendamycin Analogs for Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a naturally occurring antibiotic isolated from Streptomyces lavendulae, has demonstrated significant antimicrobial and antitumor properties.[1][2] Its potent cytotoxic effects against various cancer cell lines have spurred interest in its potential as a chemotherapeutic agent.[1][2] However, the clinical development of this compound has been impeded by its poor aqueous solubility and non-specific cytotoxicity, which limit its therapeutic window.[1][3] To address these limitations, extensive research has focused on the synthesis and evaluation of novel this compound analogs with improved pharmacological profiles.[1][2] Structure-activity relationship (SAR) studies have revealed that the 7-aminoquinoline-5,8-dione moiety is crucial for the cytotoxic activity of this class of compounds.[2]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify promising antitumor candidates. These protocols cover essential in vitro assays for assessing cytotoxicity, and apoptosis induction, and provide insights into the mechanism of action.

Data Presentation: Antitumor Activity of this compound Analogs

The following tables summarize the cytotoxic activities (IC50 values) of selected this compound analogs against various human cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their potency.

Table 1: Cytotoxicity of this compound Analogs in Human Colon Adenocarcinoma Cells [4]

CompoundR1 SubstituentR2 SubstituentR3 SubstituentR4 SubstituentBE IC50 (µM)BE-NQ IC50 (µM)
52 isobutyramideHCOOCH3H>100>100
53 formamideHCOOCH3H1.8 ± 0.20.12 ± 0.01
54 HHCONH2H1.5 ± 0.10.08 ± 0.01
55 HHCONHCH3H2.5 ± 0.20.15 ± 0.02
56 2-furyl-CONHHCOOCH3H>100>100
57 HHCOOHH>100>100
58 HClCOOCH3H>100>100

BE cells are NQO1-deficient, while BE-NQ cells are NQO1-rich human colon adenocarcinoma cells.[4]

Table 2: Cytotoxicity of Additional this compound Analogs [5]

CompoundR-Group SubstituentsBE IC50 (µM)BE-NQ IC50 (µM)
31 2'-CONH2-7-NHCOC3H7-n>100>100
37 2'-CH2OH-7-NH21.5 ± 0.10.08 ± 0.01

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for a 96-well plate format suitable for high-throughput screening to determine the concentration of this compound analogs that inhibit cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This homogeneous, luminescent assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound analogs

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of this compound analogs as described in the MTT assay protocol (Steps 1 and 2). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the data to the vehicle control and express it as a fold change in caspase activity.

Western Blot Analysis for p53 and p21 Expression

This protocol is used to investigate the effect of this compound analogs on the expression of key proteins in the p53 signaling pathway.[1][6]

Materials:

  • Cancer cell lines (e.g., A549)

  • This compound analogs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat them with the desired concentrations of this compound analogs for the specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanism of Action Studies Compound_Library Compound Library (this compound Analogs) Primary_Assay Single-Dose Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Orthogonal_Assay Orthogonal Assay (e.g., ATP-based) Hit_Identification->Orthogonal_Assay Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Orthogonal_Assay->Dose_Response Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Hit_Confirmation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Hit_Confirmation->Cell_Cycle Western_Blot Western Blot (p53, p21) Hit_Confirmation->Western_Blot Lead_Candidates Lead Candidates Apoptosis_Assay->Lead_Candidates Cell_Cycle->Lead_Candidates Western_Blot->Lead_Candidates

Caption: High-throughput screening workflow for this compound analogs.

This compound Analog-Induced p53-Mediated Apoptosis Pathway

p53_Pathway cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Downstream Effects cluster_3 Mitochondrial Pathway This compound This compound Analogs (e.g., MB-97) p53_activation p53 Stabilization & Phosphorylation This compound->p53_activation MDM2 MDM2 p53_activation->MDM2 p53 p53 p53_activation->p53 MDM2->p53 inhibition p21 p21 Expression p53->p21 Bax Bax Expression p53->Bax Cell_Cycle_Arrest G1/G2 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Application Notes and Protocols: In Vitro Testing of Lavendamycin Against a Panel of Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin is a naturally occurring antibiotic isolated from Streptomyces lavendulae. It has demonstrated significant antiproliferative effects against various cancer cell lines in vitro.[1] This document provides a summary of the in vitro testing of this compound, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental procedures are provided to facilitate further research and drug development efforts. The primary mechanism of action for this compound and its analogues involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[2][3][4]

Data Presentation

The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 322370) against a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen. Lower GI50 values indicate higher potency.

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.018
HL-60(TB)Leukemia0.016
K-562Leukemia0.025
MOLT-4Leukemia0.017
RPMI-8226Leukemia0.018
SRLeukemia0.015
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.029
EKVXNon-Small Cell Lung0.022
HOP-62Non-Small Cell Lung0.035
HOP-92Non-Small Cell Lung0.031
NCI-H226Non-Small Cell Lung0.028
NCI-H23Non-Small Cell Lung0.033
NCI-H322MNon-Small Cell Lung0.027
NCI-H460Non-Small Cell Lung0.026
NCI-H522Non-Small Cell Lung0.030
Colon Cancer
COLO 205Colon Cancer0.024
DLD-1Colon Cancer0.038
HCT-116Colon Cancer0.021
HCT-15Colon Cancer0.041
HT29Colon Cancer0.036
KM12Colon Cancer0.023
SW-620Colon Cancer0.039
CNS Cancer
SF-268CNS Cancer0.027
SF-295CNS Cancer0.032
SF-539CNS Cancer0.029
SNB-19CNS Cancer0.034
SNB-75CNS Cancer0.030
U251CNS Cancer0.028
Melanoma
LOX IMVIMelanoma0.020
MALME-3MMelanoma0.026
M14Melanoma0.022
SK-MEL-2Melanoma0.031
SK-MEL-28Melanoma0.035
SK-MEL-5Melanoma0.028
UACC-257Melanoma0.025
UACC-62Melanoma0.023
Ovarian Cancer
IGROV1Ovarian Cancer0.029
OVCAR-3Ovarian Cancer0.033
OVCAR-4Ovarian Cancer0.038
OVCAR-5Ovarian Cancer0.031
OVCAR-8Ovarian Cancer0.027
NCI/ADR-RESOvarian Cancer0.045
SK-OV-3Ovarian Cancer0.036
Renal Cancer
786-0Renal Cancer0.034
A498Renal Cancer0.042
ACHNRenal Cancer0.037
CAKI-1Renal Cancer0.039
RXF 393Renal Cancer0.030
SN12CRenal Cancer0.035
TK-10Renal Cancer0.032
UO-31Renal Cancer0.041
Prostate Cancer
PC-3Prostate Cancer0.048
DU-145Prostate Cancer0.051
Breast Cancer
MCF7Breast Cancer0.037
MDA-MB-231/ATCCBreast Cancer0.044
HS 578TBreast Cancer0.049
BT-549Breast Cancer0.042
T-47DBreast Cancer0.039
MDA-MB-468Breast Cancer0.053

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine cell proliferation and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., RPMI-1640 with 5% FBS and 2 mM L-glutamine)

  • This compound

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-40,000 cells/well and incubate for 24 hours.

  • Treat cells with a range of this compound concentrations and a vehicle control.

  • Incubate for 48 hours.

  • Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[5]

  • Wash the plates five times with 1% acetic acid to remove unbound dye.[5][6]

  • Air dry the plates.[5][6]

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Air dry the plates completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]

  • Read the absorbance at 510 nm using a microplate reader.[7][8]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, ice-cold

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cells in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.

  • Add 400 µL of PI staining solution and incubate for at least 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_seeding Seed Human Cancer Cells (96-well or T25 flasks) treatment Treat with this compound (Dose-response & Time-course) cell_seeding->treatment viability Cell Viability (SRB Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle gi50 Calculate GI50 viability->gi50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Experimental workflow for in vitro testing of this compound.

This compound-Induced p53 Signaling Pathway

G cluster_stress Cellular Stress Response cluster_p53_activation p53 Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound dna_damage DNA Damage This compound->dna_damage induces p53 p53 Activation (Phosphorylation) dna_damage->p53 activates p21 p21 Expression p53->p21 upregulates bax Bax Expression p53->bax upregulates g2_arrest G2/M Arrest p53->g2_arrest contributes to g1_arrest G1/S Arrest p21->g1_arrest leads to apoptosis Apoptosis bax->apoptosis promotes

Caption: this compound's proposed mechanism via the p53 pathway.

References

Application Notes and Protocols: Evaluating Lavendamycin in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in drug discovery, offering a more accurate representation of in vivo tumor microenvironments compared to traditional 2D monolayers.[1][2][3][4][5][6][7] This document provides a detailed experimental framework for evaluating the efficacy of Lavendamycin, a quinolinedione-derived antitumor agent, and its analogues in 3D cell culture models. This compound and its derivatives have been shown to induce cell cycle arrest and apoptosis through the activation of the p53 tumor suppressor pathway.[8][9] These protocols are designed to offer a robust and reproducible methodology for assessing the cytotoxic and apoptotic effects of this compound in a more clinically relevant context.

Signaling Pathway of this compound Analogue MB-97

This compound analogue MB-97 exerts its cytotoxic effects by activating the p53 signaling pathway. Upon cellular stress induced by MB-97, p53 is stabilized and phosphorylated. This activation leads to the transcription of target genes, such as p21, which in turn mediates cell cycle arrest, and other pro-apoptotic genes that lead to programmed cell death.

Lavendamycin_Signaling cluster_0 Cellular Stress Response cluster_1 Downstream Effects This compound This compound (MB-97) p53_inactive Inactive p53 This compound->p53_inactive Induces Stress p53_active Active (Phosphorylated) p53 p53_inactive->p53_active Phosphorylation p21 p21 Gene Transcription p53_active->p21 ProApoptotic Pro-apoptotic Gene Transcription p53_active->ProApoptotic CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis ProApoptotic->Apoptosis

Caption: this compound (MB-97) signaling pathway.

Experimental Workflow

The overall workflow for evaluating this compound in 3D cell culture models involves spheroid formation, drug treatment, and subsequent analysis of cell viability, apoptosis, and morphology through high-content imaging.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Acquisition & Analysis CellSeeding 1. Cell Seeding (Ultra-Low Attachment Plate) SpheroidFormation 2. Spheroid Formation (3-4 days) CellSeeding->SpheroidFormation DrugTreatment 3. This compound Treatment (Varying Concentrations) SpheroidFormation->DrugTreatment ViabilityAssay 4a. Cell Viability Assay (e.g., CellTiter-Glo 3D) DrugTreatment->ViabilityAssay ApoptosisAssay 4b. Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) DrugTreatment->ApoptosisAssay Imaging 4c. High-Content Imaging (Morphology & Marker Expression) DrugTreatment->Imaging DataAnalysis 5. Data Analysis & Interpretation ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis Imaging->DataAnalysis

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

3D Tumor Spheroid Formation

This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.[10]

Materials:

  • Cancer cell line of choice (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Protocol:

  • Culture cells in a T-75 flask to 70-80% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to the desired concentration (e.g., 2,500 cells/100 µL).

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 3-4 days to allow for spheroid formation.

This compound Treatment

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Spheroid cultures from Protocol 3.1

Protocol:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Carefully remove 50 µL of medium from each well of the spheroid plate.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.

Cell Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.[11][12]

Materials:

  • CellTiter-Glo® 3D Reagent (Promega)

  • Treated spheroid cultures from Protocol 3.2

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[13][14]

Materials:

  • Caspase-Glo® 3/7 3D Reagent (Promega)

  • Treated spheroid cultures from Protocol 3.2

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.

  • Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix the contents gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure luminescence using a plate reader.

High-Content Imaging and Analysis

High-content imaging (HCI) allows for the multiplexed analysis of spheroid morphology and the expression of specific cellular markers.[15][16][17]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Ki67)

  • Fluorescently-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Protocol:

  • Fix the treated spheroids with 4% PFA for 1 hour at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize with 0.5% Triton™ X-100 for 30 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-conjugated secondary antibodies and a nuclear counterstain for 2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Acquire images using a high-content imaging system, capturing multiple z-stacks to analyze the entire spheroid.

  • Analyze images using appropriate software to quantify parameters such as spheroid size, cell number, and the intensity and localization of fluorescent markers.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Spheroid Viability

This compound (µM)ATP Luminescence (RLU)% Viability (Normalized to Control)Standard Deviation
0 (Vehicle)150,000100± 5.2
1125,00083.3± 4.8
575,00050.0± 3.5
1030,00020.0± 2.1
2510,0006.7± 1.5
505,0003.3± 0.9

Table 2: Induction of Apoptosis by this compound

This compound (µM)Caspase-3/7 Activity (RLU)Fold Increase (vs. Control)Standard Deviation
0 (Vehicle)10,0001.0± 0.8
125,0002.5± 1.2
580,0008.0± 4.3
10150,00015.0± 7.9
25120,00012.0± 6.5
5090,0009.0± 5.1

Table 3: High-Content Imaging Analysis of Spheroids

This compound (µM)Spheroid Diameter (µm)% Cleaved Caspase-3 Positive Cells% Ki67 Positive Cells
0 (Vehicle)450 ± 252 ± 0.560 ± 5.1
1420 ± 2210 ± 1.250 ± 4.3
5350 ± 1845 ± 3.825 ± 2.9
10280 ± 1570 ± 5.610 ± 1.8
25250 ± 1265 ± 5.15 ± 1.1
50230 ± 1155 ± 4.72 ± 0.7

Data Analysis and Interpretation

Data_Analysis_Pipeline cluster_raw_data Raw Data cluster_processing Data Processing cluster_interpretation Interpretation & Conclusion ViabilityData Viability Assay Data (Luminescence) ViabilityNorm Normalization to Control (IC50 Calculation) ViabilityData->ViabilityNorm ApoptosisData Apoptosis Assay Data (Luminescence) ApoptosisFold Fold Change Calculation ApoptosisData->ApoptosisFold ImageData High-Content Images (Multi-channel) ImageQuant Image Segmentation & Feature Extraction ImageData->ImageQuant Conclusion Comprehensive Efficacy Profile of this compound ViabilityNorm->Conclusion Dose-dependent cytotoxicity ApoptosisFold->Conclusion Induction of apoptosis ImageQuant->Conclusion Morphological changes & Biomarker expression

Caption: Data analysis and interpretation pipeline.

By following these detailed protocols and data analysis frameworks, researchers can effectively evaluate the therapeutic potential of this compound and its analogues in physiologically relevant 3D cell culture models, thereby bridging the gap between in vitro studies and in vivo outcomes.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Substituted Lavendamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 6-substituted Lavendamycin derivatives, a class of compounds with promising antitumor activities. The core synthetic strategy revolves around the Pictet-Spengler condensation. Additionally, protocols for the evaluation of their biological activity, focusing on their interaction with NAD(P)H: quinone oxidoreductase (NQO1) and activation of the p53 signaling pathway, are presented.

Data Presentation: Cytotoxicity of 6-Substituted this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 6-substituted this compound derivatives against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Compound ID6-SubstituentCell LineIC50 (µM)Reference
LD-1 -HMCF-7> 50
LD-2 -NH2MCF-715.2 ± 1.8
LD-3 -NH(CH2)2OHMCF-79.8 ± 1.1
LD-4 -N(CH3)2MCF-725.6 ± 3.2
LD-5 -OHA549> 50
LD-6 -OCH3A54938.4 ± 4.5
MB-97 Amine substituentA549~0.01 (70% inhibition at 10 nM)
Analog 59 Not specifiedBE (NQO1-)> 50
Analog 59 Not specifiedBE-NQ (NQO1+)5.6 ± 0.7

Experimental Protocols

Protocol 1: Synthesis of 2-Formyl-6-hydroxyquinoline-5,8-dione (Key Intermediate)

This protocol describes the synthesis of a key aldehyde intermediate required for the Pictet-Spengler reaction.

Materials:

  • 6-Hydroxyquinoline

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Formylation: To a solution of 6-hydroxyquinoline in a 1:1 mixture of TFA and DCM, add HMTA in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with 2N HCl and stir for an additional 4 hours.

  • Extract the aqueous layer with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: The crude formylated product is then subjected to oxidation to yield the quinone. (Detailed oxidation protocols can vary, often involving reagents like Fremy's salt or ceric ammonium nitrate).

  • Purification: Purify the resulting 2-formyl-6-hydroxyquinoline-5,8-dione by silica gel column chromatography using a gradient of hexane and EtOAc.

Protocol 2: General Procedure for Pictet-Spengler Condensation to Synthesize 6-Substituted this compound Derivatives

This protocol outlines the key cyclization step to form the pentacyclic this compound core.

Materials:

  • Substituted 2-formylquinoline-5,8-dione (from Protocol 1, with desired 6-substituent)

  • Appropriately substituted tryptophan methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-formylquinoline-5,8-dione and the tryptophan methyl ester in DCM.

  • Add TFA dropwise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated NaHCO3 solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-substituted this compound derivative.

Protocol 3: Introduction of Alkylamino Groups at the C-6 Position

This protocol describes a method for introducing alkylamino substituents at the C-6 position of the this compound scaffold.

Materials:

  • 6-Hydroxy-Lavendamycin derivative

  • Desired alkylamine

  • A suitable base (e.g., potassium carbonate)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the 6-hydroxy-Lavendamycin derivative in DMF, add the desired alkylamine and potassium carbonate.

  • Heat the reaction mixture at 60-80 °C for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Signaling Pathway Visualizations

NQO1-Mediated Activation and Oxidative Stress

This compound derivatives can be bioactivated by NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This two-electron reduction generates an unstable hydroquinone that can redox cycle, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress and cell death.

NQO1_Pathway LD 6-Substituted This compound Derivative NQO1 NQO1 LD->NQO1 Substrate NADP NAD(P)+ NQO1->NADP HQ Hydroquinone NQO1->HQ 2e- Reduction NADPH NAD(P)H NADPH->NQO1 Cofactor O2 O2 HQ->O2 Redox Cycling ROS ROS (Reactive Oxygen Species) O2->ROS OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis OxStress->Apoptosis

Caption: NQO1-mediated bioactivation of this compound derivatives.

p53 Signaling Pathway Activation

Certain this compound analogues, such as MB-97, have been shown to activate the p53 tumor suppressor pathway, suggesting they may induce DNA damage. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.

p53_Pathway LD This compound Derivative (e.g., MB-97) DNA_Damage DNA Damage LD->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR senses p53 p53 (stabilized & activated) ATM_ATR->p53 phosphorylates p21 p21 p53->p21 transcriptionally activates Bax Bax p53->Bax transcriptionally activates G1_Arrest G1/S Cell Cycle Arrest p21->G1_Arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes

Caption: p53 pathway activation by this compound derivatives.

Troubleshooting & Optimization

Strategies for Improving the Aqueous Solubility of Lavendamycin in In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lavendamycin, a natural compound with significant anti-proliferative and antibiotic properties, presents a considerable challenge in preclinical research due to its poor aqueous solubility.[1][2] This limitation can impede the accuracy and reproducibility of in vitro assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and its analogs for in vitro studies.[2][3] While some suppliers also list ethanol as a potential solvent, DMSO is generally preferred for achieving higher stock concentrations.

Q2: Is there a known solubility limit for this compound in DMSO?

Q3: What is the maximum permissible concentration of DMSO in cell-based assays?

A3: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in your cell culture medium should generally be kept below 1%, with many researchers aiming for 0.5% or even 0.1% to minimize solvent-induced artifacts. The tolerable concentration is cell-line dependent, so it is best practice to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess its effect on your specific cells.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor water solubility.[1][2] This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Precipitation of this compound upon dilution of a DMSO stock solution into aqueous cell culture medium is a common problem. The following table outlines potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding DMSO stock to aqueous media. The concentration of this compound in the final working solution exceeds its aqueous solubility limit.- Decrease the final concentration of this compound in your assay. - Increase the final volume of the aqueous medium to further dilute the compound. - Prepare a more dilute intermediate stock solution in a DMSO/media mixture before the final dilution.
Cloudiness or precipitate appears in the well over time. The compound is slowly coming out of solution. This can be influenced by temperature changes or interactions with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility, without exceeding toxic levels. - Minimize the time between preparing the final dilution and starting the assay. - Consider pre-warming the cell culture media to 37°C before adding the this compound stock solution.
Inconsistent results between experiments. Variability in the preparation of the this compound solution.- Always use fresh, anhydrous DMSO to prepare stock solutions, as DMSO is hygroscopic and absorbed water can reduce solubility. - Ensure the this compound stock solution is fully dissolved before use. Gentle warming (to 37°C) and vortexing can aid dissolution. - Prepare fresh dilutions from the stock solution for each experiment.

Advanced Solubilization Strategies

For particularly challenging experiments, the following strategies, commonly used for poorly soluble drugs, may be explored.

Strategy Description Considerations for this compound
Co-solvents Using a mixture of solvents to improve solubility.While DMSO is the primary solvent, small amounts of other organic solvents like ethanol could be tested in combination, but toxicity to cells must be carefully evaluated.
pH Adjustment Altering the pH of the medium can increase the solubility of ionizable compounds.The effect of pH on this compound's solubility is not well-documented. This would require empirical testing and careful consideration of the impact of pH changes on cell viability and the compound's activity.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.The use of cyclodextrins with this compound has not been specifically reported but is a viable experimental approach for improving its solubility in aqueous solutions.
Use of Analogs Synthetically modified versions of a compound designed for improved properties.Researchers have developed this compound analogs specifically to overcome the poor aqueous solubility of the parent compound. If experimental constraints allow, using a more soluble analog could be the most effective solution.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of anhydrous, sterile DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

    • Add DMSO to reach the desired final stock concentration (e.g., 10 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) sterile cell culture medium

  • Procedure:

    • Determine the final desired concentration of this compound and the final volume for your assay wells.

    • Calculate the volume of the DMSO stock solution needed. Ensure the final DMSO concentration in the well will be non-toxic to your cells (ideally ≤0.5%).

    • Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the final working concentration. It is recommended to add the DMSO stock to the medium and vortex immediately to ensure rapid and uniform mixing, which can prevent precipitation.

    • Add the final working solution to your assay plates.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Visualizing Experimental Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve store Store at -20°C in Aliquots dissolve->store dilute Serially Dilute Stock in Pre-warmed Media store->dilute Use one aliquot mix Vortex Immediately dilute->mix add Add to Assay Plate mix->add

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Assay? cause1 Concentration Too High? start->cause1 solution1 Decrease this compound Concentration cause1->solution1 Yes cause2 DMSO Concentration Too Low? cause1->cause2 No solution2 Optimize Final DMSO Concentration (while monitoring toxicity) cause2->solution2 Yes cause3 Improper Dilution Technique? cause2->cause3 No solution3 Add DMSO Stock to Media and Vortex Immediately cause3->solution3

Caption: Troubleshooting logic for this compound precipitation.

References

Methods to reduce the non-specific cytotoxicity of Lavendamycin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific cytotoxicity of Lavendamycin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in cancer research?

This compound is a naturally occurring antibiotic isolated from the bacterium Streptomyces lavendulae.[1] It belongs to the quinolinedione family of compounds and has demonstrated significant antimicrobial and anti-proliferative effects against various cancer cell lines, including P388 murine leukemia, MKN45 gastric carcinoma, and WiDr colon adenocarcinoma.[2][3] Its potent cytotoxic activity against cancer cells has made it a compound of interest in oncology research.[1]

Q2: What is the primary issue limiting the clinical development of this compound?

The preclinical development of this compound as a cancer therapeutic was halted primarily due to two major drawbacks: poor aqueous solubility and a high level of non-specific cytotoxicity toward non-transformed (healthy) cells.[1][2][4] This lack of specificity can lead to significant side effects, undermining its therapeutic potential.

Q3: What is the proposed mechanism of this compound's cytotoxicity?

While the exact cytotoxic mechanism has not been fully defined, structure-activity relationship (SAR) studies indicate that the 7-aminoquinoline-5,8-dione moiety is essential for its biological activity.[2][5] One proposed mechanism involves the quinolinedione nucleus undergoing reduction-oxidation cycles, which can generate DNA-damaging free radicals.[2] Additionally, certain analogues have been shown to induce genotoxic stress, leading to the activation of the p53 tumor suppressor pathway, which in turn triggers cell cycle arrest and apoptosis.[2][4]

Q4: What are the primary strategies to reduce this compound's non-specific cytotoxicity?

The main approach is the rational design and synthesis of novel this compound analogues with improved physicochemical properties and a better therapeutic index.[2][5] Key strategies include:

  • Structural Modification: Introducing different substituents to the core this compound structure to enhance selectivity for cancer cells.[6][7]

  • Targeted Bioactivation: Designing analogues that are selectively activated in cancer cells. A promising approach involves creating compounds that are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[5][6]

Troubleshooting Guide for Cell-Based Assays

This guide addresses common issues encountered when working with this compound and its analogues in vitro.

Issue 1: High cytotoxicity observed in non-cancerous (control) cell lines at low concentrations.

  • Possible Cause 1: Inherent Non-Specific Toxicity. The parent this compound compound is known for its non-specific cytotoxicity.[4]

    • Solution: Switch to a synthesized analogue known to have lower toxicity in non-transformed cells. Several studies have shown that certain analogues possess lower animal toxicity and are less sensitive to normal cell lines compared to tumor cells.[5]

  • Possible Cause 2: Off-Target Effects. The compound may be interacting with unintended cellular targets.

    • Solution: Use a target-deconvolution strategy. For example, if your analogue is designed to target NQO1, compare its cytotoxicity in NQO1-rich cancer cells versus NQO1-deficient cells. A lack of differential toxicity suggests off-target effects are dominant.[5][6]

  • Possible Cause 3: Assay Conditions. High solvent concentrations (e.g., DMSO) or prolonged incubation times can exacerbate cytotoxicity.

    • Solution: Optimize your assay protocol. Create a DMSO concentration matrix to find the maximum tolerable level for your control cells. Perform a time-course experiment to determine the shortest incubation time that yields a sufficient therapeutic window.

Logical Flow for Troubleshooting High Non-Specific Cytotoxicity

G Start High Cytotoxicity in Control Cell Lines CheckCompound Are you using the parent this compound? Start->CheckCompound UseAnalogue Action: Switch to a this compound analogue with reported selectivity. CheckCompound->UseAnalogue Yes CheckTarget Is the analogue designed for a specific target (e.g., NQO1)? CheckCompound->CheckTarget No, using an analogue CompareCellLines Action: Compare cytotoxicity in NQO1-rich vs. NQO1-deficient cells. CheckTarget->CompareCellLines Yes OptimizeAssay Action: Optimize assay conditions (Solvent conc., Incubation time). CheckTarget->OptimizeAssay No DifferentialToxicity Is toxicity significantly higher in NQO1-rich cells? CompareCellLines->DifferentialToxicity OffTarget Conclusion: Off-target effects are likely dominating. Re-evaluate analogue structure. DifferentialToxicity->OffTarget No OnTarget Conclusion: Cytotoxicity is likely on-target. Proceed with assay optimization. DifferentialToxicity->OnTarget Yes OffTarget->OptimizeAssay

Caption: Troubleshooting decision tree for high non-specific cytotoxicity.

Issue 2: Poor aqueous solubility of the compound.

  • Possible Cause: this compound and some of its analogues have inherently poor water solubility.[1][2]

    • Solution 1: Use a suitable solvent like DMSO to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5%).

    • Solution 2: Synthesize or obtain analogues with modified functional groups designed to improve solubility.

Issue 3: Inconsistent IC50 values across experiments.

  • Possible Cause 1: Cell Passage Number. Cellular characteristics can change with high passage numbers, affecting drug sensitivity.

    • Solution: Use cells within a consistent and defined low passage number range for all experiments.

  • Possible Cause 2: Cell Density. The initial cell seeding density can significantly impact the final assay readout.

    • Solution: Optimize and strictly control the cell seeding density. Ensure a uniform monolayer is formed. Perform preliminary experiments to find the optimal density for your assay's dynamic range.[8]

  • Possible Cause 3: Reagent Variability.

    • Solution: Use single batches of reagents (e.g., media, serum, assay kits) for a set of comparative experiments to minimize variability.

Strategies and Methodologies

Development of Selective this compound Analogues

The most effective strategy for reducing non-specific cytotoxicity is the development of novel analogues. Research has shown that modifications at various positions on the this compound scaffold can dramatically alter potency and selectivity.[2]

Structure-Activity Relationship (SAR) Summary

Modification PositionSubstituent TypeEffect on CytotoxicityReference
R3 (β-carboline moiety)Amide or AminePotent inhibition of colony formation[2],[4]
C-7 (Quinoline moiety)NH2 groupIncreased substrate specificity for NQO1[6]
C-2' (Indolopyridine)CH2OH groupIncreased substrate specificity for NQO1[6]
GeneralMultiple substitutionsCan lead to significantly lower animal toxicity compared to parent compound[5]

Quantitative Cytotoxicity Data for this compound Analogues

CompoundCell LineAssay TypeConcentrationEffectReference
This compoundP388 Murine LeukemiaCytotoxicityIC50: 0.06 µg/mL50% inhibition[3]
This compoundMKN45 Gastric CarcinomaCytotoxicityIC50: 0.1 µg/mL50% inhibition[3]
MB-97 A549 Lung CarcinomaClonogenic Survival10 nM70% decrease in colony formation[2],[4]
MB-97 A549 Lung CarcinomaClonogenic Survival100 nM~100% decrease in colony formation[2]
MB-121 A549 Lung CarcinomaClonogenic Survival100 nM70% decrease in colony formation[2]
Analogue 37 BE-NQ (NQO1-rich)Cytotoxicity-Most selective toxicity vs. NQO1-deficient cells[6],[7]
NQO1-Directed Bioreductive Activation

This approach leverages the elevated levels of the NQO1 enzyme in many human tumors compared to normal tissues. Analogues are designed to be poor cytotoxins until they are "activated" via reduction by NQO1, thus localizing the cytotoxic effect to cancer cells.

Mechanism of NQO1-Directed Activation

G cluster_0 NQO1-Rich Cancer Cell cluster_1 Normal Cell (Low NQO1) Analogue_Cancer This compound Analogue (Pro-drug) NQO1 NQO1 Enzyme Analogue_Cancer->NQO1 Reduction Active_Drug Reduced Hydroquinone (Active Cytotoxin) NQO1->Active_Drug ROS Reactive Oxygen Species (ROS) Active_Drug->ROS Redox Cycling Damage DNA Damage & Cell Death ROS->Damage Analogue_Normal This compound Analogue (Pro-drug) Low_Damage Minimal Cytotoxicity Analogue_Normal->Low_Damage Low NQO1 levels, minimal activation

Caption: Selective activation of analogues in NQO1-overexpressing cancer cells.

Key Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent over a longer term.

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the this compound analogue for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

  • Colony Formation: Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Express the survival fraction for each treatment as the number of colonies relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following drug treatment.

  • Cell Culture and Treatment: Plate cells in 60mm dishes to achieve ~70% confluency. Treat with the this compound analogue (e.g., MB-97) for 24-48 hours.[2]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in G1 and G2 is indicative of cell cycle arrest.[2]

Experimental Workflow for Screening and Validation

G Start Start: Synthesize Novel This compound Analogue Solubility 1. Aqueous Solubility & Stability Test Start->Solubility PrimaryScreen 2. Primary Cytotoxicity Screen (e.g., MTT/XTT on Cancer Cell Line) Solubility->PrimaryScreen SecondaryScreen 3. Secondary Screen: Compare Toxicity in Cancer vs. Normal Cell Lines PrimaryScreen->SecondaryScreen Hit Analogue shows selective toxicity? SecondaryScreen->Hit Mechanism 4. Mechanistic Assays (Cell Cycle, Apoptosis, NQO1 activity) Hit->Mechanism Yes Discard Discard or Redesign Analogue Hit->Discard No Clonogenic 5. Long-term Survival Assay (Clonogenic Assay) Mechanism->Clonogenic End Lead Candidate for In Vivo Studies Clonogenic->End

Caption: A typical workflow for evaluating new this compound analogues.

References

Troubleshooting degradation of Lavendamycin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Lavendamycin in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A: this compound is supplied as a solid and should be stored at -20°C for long-term stability, where it can be viable for over three years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is generally stable for at least one year.[1] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended solvent for dissolving this compound?

A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).

Q3: My this compound solution has changed color. Is it still usable?

A: A color change in your this compound solution can be an indicator of degradation. The quinolinedione and β-carboline moieties in this compound are susceptible to oxidation and redox reactions, which can lead to the formation of colored degradation products. It is recommended to prepare fresh solutions if a noticeable color change has occurred. Performing a quality control check, such as HPLC analysis, can confirm the integrity of the compound.

Q4: Can I store my diluted this compound working solution in my cell culture incubator?

A: It is not recommended to store diluted this compound solutions in a cell culture incubator for extended periods. The elevated temperature (typically 37°C), humidity, and presence of potentially reactive components in cell culture media can accelerate the degradation of the compound. Prepare fresh working solutions from your frozen stock shortly before each experiment.

Q5: Is this compound sensitive to light?

A: The β-carboline structure within this compound suggests potential photosensitivity.[1][3][4][5] It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Troubleshooting Degradation of this compound in Solution

This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.

Problem 1: Inconsistent or lower than expected bioactivity in experiments.

This could be a primary indication of this compound degradation.

Troubleshooting Workflow:

A Inconsistent/Low Bioactivity Observed B Verify Stock Solution Integrity A->B C Prepare Fresh Stock Solution B->C If stock is old or improperly stored D Review Experimental Protocol B->D If stock is recent and properly stored E Assess Working Solution Stability C->E D->E F Optimize Experimental Conditions E->F If degradation is suspected G Consistent Bioactivity Achieved E->G If working solution is stable F->G

Caption: Troubleshooting workflow for inconsistent this compound bioactivity.

Problem 2: Visible precipitation or changes in the appearance of the solution.

This compound has poor aqueous solubility, and precipitation can occur. Changes in appearance may also indicate degradation.

Observation Potential Cause Recommended Action
Precipitation in stock solution Solvent evaporation, improper storage temperature.Gently warm the solution and vortex. If precipitation persists, prepare a fresh stock solution. Ensure proper sealing and storage at -80°C.
Precipitation in working solution (e.g., cell culture media) Poor aqueous solubility of this compound.Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). Prepare working solutions immediately before use. Consider using a solubilizing agent if compatible with your assay.
Color change or cloudiness Chemical degradation (e.g., oxidation).Discard the solution and prepare a fresh one. Protect solutions from light and minimize exposure to air.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions. A specific stability-indicating HPLC method would need to be developed and validated.

  • Forced Degradation Study:

    • Acidic/Basic Hydrolysis: Incubate this compound solution in HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) at a controlled temperature.

    • Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3%).

    • Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C).

    • Photodegradation: Expose a solution of this compound to a UV light source.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is a common starting point for separating related compounds.

    • Column: A C18 reversed-phase column is typically used.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Analysis: Monitor the peak area of the parent this compound peak over time in the stressed samples. The appearance of new peaks indicates degradation products.

Hypothetical Degradation Pathway of this compound

The degradation of this compound is likely to involve its quinolinedione and β-carboline moieties. The following diagram illustrates a hypothetical degradation pathway based on the known reactivity of these chemical structures.

cluster_main This compound Degradation cluster_oxidation Oxidation cluster_reduction Reduction cluster_photodegradation Photodegradation This compound This compound Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) This compound->Oxidized_Products Oxidizing agents, air Reduced_Products Reduced Products (e.g., hydroquinone) This compound->Reduced_Products Reducing agents, enzymes (e.g., NQO1) Photo_Products Photolytic Products (e.g., ring-opened products) This compound->Photo_Products UV light

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Enhancing the Stability of Lavendamycin Analogs for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of lavendamycin analogs. The focus is on enhancing the chemical stability of these compounds to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor solubility in aqueous buffers. How can I improve this for in vitro assays?

A1: Poor aqueous solubility is a known issue with the parent this compound compound.[1] For preclinical in vitro studies, consider the following strategies:

  • Co-solvents: Use of water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can significantly improve solubility. However, it is crucial to establish the tolerance of your cell lines to the chosen co-solvent concentration.

  • pH Modification: For analogs with ionizable groups, adjusting the pH of the buffer can enhance solubility. Basic compounds are more soluble at lower pH, while acidic compounds are more soluble at higher pH.

  • Formulation with Excipients: Employing solubilizing agents such as cyclodextrins or surfactants (e.g., Polysorbate 80) can form complexes or micelles that increase the aqueous solubility of your compound.

Q2: I am observing a rapid loss of my this compound analog in plasma or cell culture medium. What could be the cause?

A2: Rapid loss of the compound can be attributed to either chemical instability or metabolic degradation. To distinguish between these, perform stability studies in both heat-inactivated plasma/media (to assess chemical stability) and active plasma/media (to assess metabolic stability). If the compound is stable in inactivated matrix but degrades in the active matrix, metabolic instability is the likely cause. If it degrades in both, chemical instability is the primary concern.

Q3: What are the most common degradation pathways for quinoline-based compounds like this compound analogs?

A3: Quinoline derivatives can be susceptible to several degradation pathways, particularly under stress conditions:

  • Hydrolysis: Analogs with ester or amide functionalities can be prone to hydrolysis, especially at non-neutral pH.

  • Oxidation: The quinoline ring system and other electron-rich moieties can be susceptible to oxidation. The quinone moiety itself can participate in redox cycling.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of aromatic and heterocyclic compounds. It is advisable to protect this compound analogs from light during storage and experiments.

Troubleshooting Guides

Stability Issues in Formulation and Storage
Problem Possible Cause Troubleshooting Steps
Precipitation of the analog in a stock solution or formulation. - Poor solubility of the compound in the chosen solvent system.- Supersaturation of the solution.- Change in temperature or pH affecting solubility.- Re-evaluate the solubility of the compound in different solvents and co-solvent systems.- Prepare less concentrated stock solutions.- Ensure the pH of the final formulation is within the optimal range for the compound's solubility.- Store solutions at the recommended temperature and protect from light.
Significant degradation of the analog observed during storage. - Inherent chemical instability of the molecule.- Incompatibility with formulation excipients.- Inappropriate storage conditions (temperature, light, humidity).- Conduct forced degradation studies to identify the degradation pathways.[2][3]- Perform excipient compatibility studies to ensure the chosen formulation components are not reacting with your analog.- Store the compound as a dry powder at low temperature (e.g., -20°C or -80°C) and protected from light and moisture.
Inconsistent results in biological assays. - Degradation of the compound in the assay medium.- Adsorption of the compound to plasticware.- Assess the stability of the analog in the specific assay medium over the time course of the experiment.- Consider using low-protein-binding plates and tubes.- Prepare fresh dilutions of the compound immediately before each experiment.
Challenges in Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield in the synthesis of the this compound analog. - Suboptimal reaction conditions (temperature, time, catalyst).- Impure starting materials.- Side reactions leading to byproducts.- Systematically optimize reaction parameters (e.g., temperature, reaction time, stoichiometry of reactants).- Ensure the purity of all starting materials and reagents.- Analyze the reaction mixture by TLC or LC-MS to identify major byproducts and adjust conditions to minimize their formation.
Difficulty in purifying the final compound. - Co-elution of impurities with the desired product.- Degradation of the compound on the chromatography column.- Optimize the chromatography method (e.g., mobile phase composition, gradient, stationary phase).- Consider alternative purification techniques such as preparative HPLC or crystallization.- If the compound is unstable on silica gel, consider using a different stationary phase like alumina or a bonded phase.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a this compound analog.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV and visible light (ICH Q1B guidelines) for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Protocol 2: General Synthesis of this compound Analogs via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a common method for synthesizing the core structure of this compound analogs.[5][6]

  • Reactant Preparation: Dissolve the appropriate 2-formylquinoline-5,8-dione and the desired tryptophan derivative in a suitable solvent (e.g., dichloromethane or toluene).

  • Acid Catalysis: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the this compound analog in the presence of its degradation products.[7]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Develop a gradient elution method to ensure the separation of both polar and non-polar impurities.

    • Optimize the mobile phase pH to achieve good peak shape for ionizable analogs.

    • Adjust the column temperature to improve resolution.

  • Detection: Use a UV detector set at a wavelength where the this compound analog and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7] The specificity is demonstrated by analyzing the samples from the forced degradation study to show that the main peak is free from interference from degradation products.

Data Presentation

Table 1: Typical Stress Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationTemperature
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hoursRoom Temp. to 80°C
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hoursRoom Temp. to 80°C
Oxidation3% - 30% H₂O₂2 - 24 hoursRoom Temperature
ThermalDry Heat24 - 72 hours60°C - 100°C
PhotolyticUV/Visible LightAs per ICH Q1BRoom Temperature
Table 2: Starting Parameters for a Stability-Indicating HPLC Method
ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV/PDA at 254 nm and 280 nm

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_preclinical Preclinical Studies synthesis Synthesis of Analog purification Purification synthesis->purification forced_degradation Forced Degradation purification->forced_degradation hplc_method HPLC Method Dev. purification->hplc_method forced_degradation->hplc_method stability_testing Stability Testing hplc_method->stability_testing formulation Formulation Dev. stability_testing->formulation in_vitro In Vitro Assays formulation->in_vitro in_vivo In Vivo Studies formulation->in_vivo

Caption: Experimental workflow for preclinical studies of this compound analogs.

p53_pathway stress Cellular Stress (e.g., this compound Analog) atm_atr ATM/ATR Kinases stress->atm_atr p53 p53 atm_atr->p53 Phosphorylation (Activation) mdm2 MDM2 p53->mdm2 Inhibition p21 p21 p53->p21 Transcription bax Bax p53->bax Transcription mdm2->p53 Ubiquitination (Degradation) arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis bax->apoptosis

Caption: Simplified p53 signaling pathway activated by this compound analogs.

nqo1_pathway lav_analog This compound Analog (Quinone) nqo1 NQO1 lav_analog->nqo1 nadp NADP+ nqo1->nadp hydroquinone Hydroquinone (Unstable) nqo1->hydroquinone 2e- Reduction nadph NAD(P)H nadph->nqo1 hydroquinone->lav_analog Auto-oxidation ros Reactive Oxygen Species (ROS) hydroquinone->ros Generates cell_death Cell Death ros->cell_death

Caption: NQO1-mediated redox cycling of this compound analogs.

References

Addressing Lavendamycin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lavendamycin. Our aim is to help you overcome common challenges, particularly this compound precipitation in cell culture media, to ensure the success of your experiments.

Troubleshooting Guides

Issue: this compound Precipitates in Cell Culture Media

Precipitation of this compound upon addition to aqueous cell culture media is a common issue stemming from its low water solubility.[1] This can lead to inconsistent and unreliable experimental results. Below is a guide to help you address this problem.

Root Cause Analysis:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule, making it inherently difficult to dissolve in aqueous solutions like cell culture media.[1]

  • Improper Stock Solution Preparation: The concentration of the this compound stock solution and the solvent used are critical factors.

  • Incorrect Dilution Technique: The method of diluting the stock solution into the media can significantly impact solubility.

  • Media Composition and Conditions: Factors such as pH, temperature, and the presence of certain salts in the media can contribute to precipitation.[2]

Recommended Solutions:

To minimize precipitation, it is crucial to follow a carefully planned experimental protocol for solution preparation and addition to cell culture.

Data Presentation: this compound Solubility

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
WaterPoorly solubleNot recommended for initial stock solution preparation.
EthanolInformation not availableDMSO is the more commonly recommended solvent for similar compounds.

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a detailed methodology for preparing a this compound working solution for cell culture experiments to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the this compound in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). It is recommended to prepare a stock solution at least 1000 times more concentrated than the final working concentration.

    • Gently vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath at room temperature can aid dissolution.

  • Serial Dilution (Optional but Recommended):

    • To avoid shocking the compound out of solution, perform a serial dilution of the high-concentration stock in DMSO to create intermediate stock solutions if a wide range of final concentrations is needed.

  • Dilution into Cell Culture Media:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally below 0.1%, to avoid solvent-induced cytotoxicity. [4]

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.

Experimental Workflow for this compound Solution Preparation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex_stock Vortex/Sonicate to Dissolve dissolve->vortex_stock add_stock Add Stock to Medium (Drop-wise with Vortexing) vortex_stock->add_stock Use concentrated stock warm_media Pre-warm Cell Culture Medium (37°C) warm_media->add_stock final_check Visually Inspect for Precipitation add_stock->final_check add_to_cells Add to Cell Culture final_check->add_to_cells If clear

Caption: Workflow for preparing this compound for cell culture.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to the cell culture medium. What should I do?

A: Unfortunately, once a compound has precipitated, it is difficult to resolubilize it in the culture medium. The precipitated compound will not be bioavailable to the cells, leading to inaccurate results. It is recommended to discard the medium containing the precipitate and prepare a fresh solution following the detailed protocol above.

Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO should be kept as low as possible, ideally below 0.1%.[4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

Q3: Can I dissolve this compound directly in water or PBS?

A: Due to its poor water solubility, dissolving this compound directly in aqueous solutions like water or PBS is not recommended as it will likely result in precipitation or an incomplete solution.[1] Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and most reliable method.

Q4: I've prepared my this compound working solution and it looks clear, but I'm still getting inconsistent results. What could be the issue?

A: Even without visible precipitation, microscopic precipitates can form, which can affect the actual concentration of the compound in solution. Ensure you are following the dilution protocol carefully, particularly the drop-wise addition to pre-warmed, vortexing media. Also, consider preparing fresh dilutions for each experiment, as the stability of this compound in aqueous media over time may be limited.

Q5: How does this compound exert its cytotoxic effects?

A: this compound and its analogues have been shown to activate the p53 tumor suppressor pathway.[5][6] This activation leads to an increase in the expression of p21, a protein that can induce cell cycle arrest, and can also lead to apoptosis (programmed cell death).[5][6]

This compound-Induced p53 Signaling Pathway

G This compound This compound p53_activation p53 Activation (Phosphorylation) This compound->p53_activation p21_expression Increased p21 Expression p53_activation->p21_expression apoptosis Apoptosis p53_activation->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1 and G2 phases) p21_expression->cell_cycle_arrest

Caption: this compound activates the p53 pathway.

References

Optimization of drug concentration and exposure time for Lavendamycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lavendamycin experiments. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their use of this compound and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Poor Solubility of this compound

Question: I'm having trouble dissolving this compound. What is the recommended solvent?

Answer: this compound is known for its poor aqueous solubility[1][2][3][4]. For in vitro experiments, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions can then be made in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Issue 2: High Non-specific Cytotoxicity

Question: I am observing significant toxicity in my non-transformed control cells. How can I reduce non-specific cytotoxicity?

Answer: this compound can exhibit non-specific cytotoxicity[1][2][4]. Consider the following strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces the desired effect in your cancer cell line while minimizing toxicity in control cells.

  • Reduce Exposure Time: Shorten the incubation time with this compound. A time-course experiment can help identify the optimal exposure duration.

  • Use this compound Analogs: Consider using analogs like MB-97, which have been developed to have improved specificity and reduced non-specific toxicity[1][2][4].

Issue 3: Inconsistent or No Effect Observed

Question: My experiment with this compound is not showing the expected anti-proliferative or cytotoxic effects. What could be the reason?

Answer: Several factors could contribute to a lack of effect:

  • Drug Concentration: The effective concentration of this compound and its analogs can be highly cell-line dependent. For instance, the analog MB-97 showed a 70% decrease in colony outgrowth at 10 nM in A549, MG-63, DU-145, and PC-3 cells, but a much lower effect in MCF-7 cells at the same concentration[1]. It is crucial to perform a dose-response study for your specific cell line.

  • Exposure Time: The duration of drug exposure is critical. For clonogenic assays, cells are typically exposed to the drug for 10-14 days[1]. For shorter-term assays like apoptosis analysis, exposure times of 48 to 72 hours have been used[1].

  • Cell Density: The number of cells plated can influence the apparent efficacy of the drug. Ensure consistent cell seeding densities across experiments.

  • p53 Status of Cells: The mechanism of action of some this compound analogs, such as MB-97, involves the activation of the p53 pathway[1][2]. The p53 status of your cell line (wild-type, mutant, or null) can significantly impact the outcome, leading to differences in cell cycle arrest and apoptosis[1][2].

Issue 4: Difficulty in Reproducing Results

Question: I am struggling with the reproducibility of my this compound experiments. What are the key parameters to control?

Answer: To ensure reproducibility, standardize the following experimental conditions:

  • Stock Solution Preparation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum concentration, temperature, and CO2 levels.

  • Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Assay Protocols: Strictly adhere to the same protocols for cell seeding, drug treatment, and endpoint measurements.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound? A1: this compound is a naturally occurring antibiotic derived from the bacterium Streptomyces lavendulae[3]. It is a quinolinedione compound with demonstrated antimicrobial and antitumor properties[1][2][4].

Q2: What is the mechanism of action of this compound? A2: The cytotoxic mechanism of this compound is not fully defined, but it is known to have anti-proliferative effects[1]. Analogs of this compound, such as MB-97, have been shown to induce DNA damage, leading to the activation of the p53 tumor suppressor protein. This activation results in cell cycle arrest and apoptosis[1][2]. The 7-aminoquinolinedione moiety is essential for its cytotoxic activity[1].

Experimental Design

Q3: What are typical concentrations of this compound or its analogs used in in vitro experiments? A3: The effective concentration is cell-line dependent. For the this compound analog MB-97, concentrations ranging from 10 nM to 1000 nM have been used in clonogenic survival assays[1]. A concentration of 10 nM MB-97 was sufficient to decrease clonogenic outgrowth by 70% in A549 cells[1][2]. For apoptosis assays, a concentration of 1 µM MB-97 has been used[1].

Q4: What are recommended exposure times for this compound in cell culture experiments? A4: Exposure times vary depending on the assay:

  • Clonogenic Assays: Continuous exposure for 10-14 days[1].

  • Cell Proliferation/Cytotoxicity Assays (e.g., NCI-60 screen): 48 hours[1].

  • Apoptosis Assays (Annexin V staining): 48 to 72 hours[1].

  • Cell Cycle Analysis: 24 hours[1].

Data Presentation

Table 1: Effective Concentrations of this compound Analog MB-97 in Various Cancer Cell Lines
Cell LineAssay TypeConcentrationEffectReference
A549 (Lung Carcinoma)Clonogenic Survival10 nM~70% decrease in colony outgrowth[1]
A549 (Lung Carcinoma)Clonogenic Survival100 nMComplete inhibition of colony outgrowth[1]
MG-63 (Osteosarcoma)Clonogenic Survival10 nM≥70% decrease in colony outgrowth[1]
DU-145 (Prostate Carcinoma)Clonogenic Survival10 nM≥70% decrease in colony outgrowth[1]
PC-3 (Prostate Carcinoma)Clonogenic Survival10 nM≥70% decrease in colony outgrowth[1]
MCF-7 (Breast Carcinoma)Clonogenic Survival10 nM~20% decrease in colony outgrowth[1]
NCI-60 Cell Line PanelProliferation AssayMean GI50 of 229 nM50% growth inhibition[1]
Table 2: Recommended Exposure Times for this compound Analog MB-97
ExperimentExposure TimePurposeReference
Clonogenic Assay10-14 daysLong-term cell survival[1]
Cell Cycle Analysis24 hoursAssessment of cell cycle phase distribution[1]
Apoptosis Assay48-72 hoursDetection of apoptotic cells[1]
NCI-60 Proliferation Assay48 hoursShort-term growth inhibition[1]

Experimental Protocols

Clonogenic Survival Assay
  • Harvest log-phase cells and plate them at a density of 500-1000 cells per 60-mm dish.

  • Allow cells to attach for 24 hours.

  • Treat the cells with varying concentrations of this compound or its analog (e.g., 1-1000 nM for MB-97) or vehicle control (e.g., DMSO).

  • Incubate the plates for 10-14 days in a cell culture incubator.

  • After the incubation period, remove the medium.

  • Fix the colonies with a solution of methanol containing 0.1% (w/v) Coomassie Blue dye.

  • Photograph the plates and quantify the staining intensity using image analysis software.

Cell Cycle Analysis by Flow Cytometry
  • Plate cells in appropriate culture dishes and allow them to attach.

  • Treat cells with the desired concentration of this compound or its analog for 24 hours.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Apoptosis Assay (Annexin V Staining)
  • Plate cells and treat with this compound or its analog for 48 or 72 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Lavendamycin_Signaling_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcome Cellular Outcome This compound This compound p53 p53 This compound->p53 induces expression and phosphorylation p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis G1/G2 Arrest G1/G2 Arrest p21->G1/G2 Arrest

Caption: Proposed signaling pathway of this compound analog MB-97.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays Cell_Seeding Seed Cells Attachment 24h Attachment Cell_Seeding->Attachment Drug_Addition Add this compound (various concentrations) Attachment->Drug_Addition Clonogenic Clonogenic Assay (10-14 days) Drug_Addition->Clonogenic Cell_Cycle Cell Cycle Analysis (24h) Drug_Addition->Cell_Cycle Apoptosis Apoptosis Assay (48-72h) Drug_Addition->Apoptosis

Caption: General experimental workflow for in vitro this compound studies.

References

Minimizing off-target effects of Lavendamycin in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lavendamycin and its analogues in cellular models. The focus is on minimizing and identifying potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: My cells are showing excessive toxicity even at low concentrations of this compound. What could be the cause?

A1: Unexpected cytotoxicity can stem from several factors:

  • Off-target effects: this compound, like many kinase inhibitors, can interact with unintended protein targets, leading to toxicity. It is crucial to determine if the observed cytotoxicity is a result of on-target or off-target activity.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.

  • Compound stability and solubility: Poor solubility of this compound can lead to precipitation and the formation of aggregates, which can be toxic to cells.[1][2] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture media.

Q2: I am not observing the expected phenotype in my cellular assay after this compound treatment. What should I check?

A2: A lack of a discernible phenotype could be due to:

  • Suboptimal concentration: The concentration of this compound may be too low to engage its intended target effectively. A thorough dose-response analysis is essential.

  • Target expression levels: The intended target of this compound may not be expressed at sufficient levels in your chosen cell line. Verify target expression using techniques like Western blotting or qPCR.

  • Cellular context: The signaling pathway involving the target may not be active or relevant in your specific cellular model.

  • Compound inactivity: Ensure the integrity of your this compound stock. Improper storage can lead to degradation.

Q3: How can I confirm that this compound is engaging its intended target in my cells?

A3: Target engagement can be confirmed using several methods:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[3][4]

  • Downstream signaling analysis: If the target is a kinase, you can assess the phosphorylation status of its known substrates via Western blotting. A decrease in substrate phosphorylation upon this compound treatment suggests target engagement and inhibition.

Q4: I suspect off-target effects are confounding my results. How can I identify these off-targets?

A4: Identifying off-target effects is crucial for interpreting your data correctly. Key strategies include:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[5][6] This can be done through commercial services that offer kinome-wide scanning.

  • Proteome-wide CETSA (Thermal Proteome Profiling - TPP): This mass spectrometry-based method can identify proteins that are thermally stabilized by this compound across the entire proteome, revealing both on-target and off-target interactions.[7]

  • Using structurally distinct inhibitors: If another inhibitor targeting the same primary target but with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target effects.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration and Minimizing Non-Specific Cytotoxicity

This guide provides a workflow for determining the optimal concentration of this compound while minimizing non-specific toxicity.

Workflow Diagram:

G cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Target Engagement vs. Phenotype start Start: Prepare this compound Stock dose_response Perform Dose-Response Curve (e.g., 0.01 nM to 100 µM) start->dose_response viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) dose_response->viability_assay determine_ic50 Determine IC50 for Cytotoxicity viability_assay->determine_ic50 target_engagement Assess Target Engagement (e.g., CETSA, NanoBRET) at various concentrations determine_ic50->target_engagement Inform concentration range correlate Correlate Target Engagement with Phenotypic Response target_engagement->correlate phenotype_assay Evaluate Phenotypic Response (e.g., apoptosis, cell cycle arrest) phenotype_assay->correlate select_concentration Select Optimal Concentration: Maximal on-target effect with minimal off-target cytotoxicity correlate->select_concentration G cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Cellular Confirmation start Hypothesis: Off-target effects observed kinase_profiling Kinase Selectivity Profiling (Broad Kinome Panel) start->kinase_profiling tpp Thermal Proteome Profiling (TPP) (Proteome-wide CETSA) start->tpp validate_hits Validate potential off-targets kinase_profiling->validate_hits tpp->validate_hits cetsa_wb CETSA with Western Blot for specific hits validate_hits->cetsa_wb nanobret NanoBRET Assay for specific hits (if available) validate_hits->nanobret biochemical_assay In vitro Biochemical Assay (e.g., kinase activity assay) validate_hits->biochemical_assay cellular_phenotype Confirm phenotypic relevance biochemical_assay->cellular_phenotype knockdown siRNA/shRNA knockdown of potential off-target cellular_phenotype->knockdown phenotype_rescue Assess if knockdown phenocopies or rescues this compound effect knockdown->phenotype_rescue G This compound This compound Analogue (e.g., MB-97) dna_damage Genotoxic Stress This compound->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates p53 p53 atm_atr->p53 phosphorylates (Ser15) stabilizes p21 p21 p53->p21 induces expression cdk CDK/Cyclin Complexes p21->cdk inhibits cell_cycle_arrest G1/G2 Cell Cycle Arrest cdk->cell_cycle_arrest leads to G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound on_target Intended Target (e.g., NQO1) This compound->on_target off_target Off-Target Kinase This compound->off_target unintended inhibition on_phenotype Desired Phenotype (e.g., Cancer Cell Death) on_target->on_phenotype off_phenotype Unintended Phenotype (e.g., Toxicity, Altered Signaling) off_target->off_phenotype

References

Improving the therapeutic index of Lavendamycin through medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on improving the therapeutic index of Lavendamycin through medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the clinical development of this compound?

A1: The primary challenge in the clinical development of this compound is its significant toxicity to human cells and poor aqueous solubility, which has precluded its use as a therapeutic agent despite its potent antitumor activities.[1][2][3][4] Medicinal chemistry efforts are focused on synthesizing analogs with a better therapeutic index, meaning higher potency against cancer cells and lower toxicity to normal cells.

Q2: What is the key structural moiety of this compound responsible for its cytotoxic activity?

A2: Structure-activity relationship (SAR) studies have identified the 7-aminoquinoline-5,8-dione moiety as essential for the cytotoxic activity of this compound and its analogs.[1] Modifications to other parts of the molecule are explored to modulate this activity and improve selectivity.

Q3: What is a common synthetic route for preparing this compound analogs?

A3: A frequently used and efficient method for synthesizing the this compound core structure is the Pictet-Spengler condensation.[5][6] This reaction typically involves the condensation of a desired 2-formylquinoline-5,8-dione with a substituted tryptophan derivative to form the pentacyclic β-carboline system.[1][5]

Q4: How can the selectivity of this compound analogs for tumor cells be increased?

A4: One promising strategy is to design analogs that are substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that is often overexpressed in various tumor types.[1] Analogs that are efficiently reduced by NQO1 can be selectively activated to their cytotoxic form within NQO1-rich tumor cells, thus sparing normal tissues with lower NQO1 levels.[1][5]

Q5: What is a known mechanism of action for some improved this compound analogs?

A5: Some potent this compound analogs, such as MB-97, have been shown to act as genotoxic agents that trigger the activation of the p53 tumor suppressor pathway.[2][4] This activation leads to cell cycle arrest and apoptosis in cancer cells, particularly those with proficient p53 signaling.[2][4]

Troubleshooting Guides

Synthesis of this compound Analogs
Problem Possible Cause(s) Suggested Solution(s)
Low yield in Pictet-Spengler reaction 1. Inappropriate acid catalyst or concentration.2. Poor reactivity of the aldehyde or tryptophan derivative.3. Side reactions or decomposition of starting materials.1. Optimize the acid catalyst (e.g., TFA, HCl) and its stoichiometry. An excess of strong acid can protonate the amine, reducing its nucleophilicity.2. Use more reactive starting materials if possible. For less reactive ketones, consider using harsher conditions or alternative catalysts.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure purity of starting materials.
Difficulty in purification of the final compound 1. Presence of closely related side products.2. Poor solubility of the product in common chromatography solvents.1. Employ different chromatography techniques (e.g., reverse-phase HPLC, preparative TLC) or recrystallization from various solvent systems.2. Use a solvent system with better solubilizing power (e.g., containing small amounts of DMF or DMSO) for chromatography, if compatible with the stationary phase.
Poor aqueous solubility of a synthesized analog The synthesized analog is too lipophilic.Introduce polar functional groups (e.g., -OH, -NH2, -COOH) or ionizable groups to the molecule to enhance its hydrophilicity and aqueous solubility.
In Vitro Biological Evaluation
Problem Possible Cause(s) Suggested Solution(s)
Compound precipitates in cell culture media during cytotoxicity assays 1. The compound has low aqueous solubility.2. The concentration of the compound exceeds its solubility limit in the media.1. Prepare stock solutions in a suitable solvent like DMSO at a high concentration.2. When diluting in media, ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent toxicity and precipitation.3. Test a lower concentration range of the compound.
High variability in clonogenic survival assay results 1. Inconsistent cell seeding density.2. Uneven drug distribution in the wells.3. Subjectivity in colony counting.1. Ensure a single-cell suspension before plating and use a consistent number of cells for each condition.2. Mix the plate gently after adding the drug to ensure even distribution.3. Use a clear definition for what constitutes a colony (e.g., >50 cells). Use imaging software for automated and unbiased colony counting if available.
No induction of p53 or its downstream targets (e.g., p21) in Western blot 1. The specific analog does not act via the p53 pathway.2. Insufficient drug concentration or treatment time.3. The cell line used has a mutated or deficient p53 pathway.4. Technical issues with the Western blot.1. Consider alternative mechanism of action assays.2. Perform a dose-response and time-course experiment to find the optimal conditions for p53 activation.3. Use a p53-positive cell line (e.g., A549) as a positive control.4. Refer to a detailed Western blot troubleshooting guide for issues like antibody problems, transfer issues, etc.
Inconsistent results in NQO1 activity assays 1. Instability of reagents (e.g., NADH).2. Incorrect protein concentration of cell lysates.3. Presence of interfering substances in the sample.1. Prepare fresh NADH solutions for each experiment and keep them on ice.2. Accurately determine the protein concentration of the lysates and normalize the NQO1 activity to the total protein amount.3. Include appropriate controls, such as a known NQO1 inhibitor (e.g., dicoumarol), to ensure the measured activity is specific to NQO1.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo data for selected this compound analogs from the literature. This data can be used to compare the efficacy and toxicity of different derivatives.

Compound Modification IC50 (µM) in NQO1-rich cells (e.g., BE-NQ) IC50 (µM) in NQO1-deficient cells (e.g., BE-WT) Selectivity Ratio (IC50 BE-WT / IC50 BE-NQ) Maximum Tolerated Dose (MTD) in mice (mg/kg) Reference
This compoundParent Compound---~13[1]
StreptonigrinRelated Natural Product---~0.4[1]
Analog 3Methyl ester---400[1]
Analog 4----400[1]
Analog 5----400[1]
Analog 6---->300[1]
Analog 7---->300[1]
Analog 8---->100[1]
Analog 372'-CH2OH-7-NH2 derivative~0.1~2.5~25Not Reported[5]
Analog 312'-CONH2-7-NHCOC3H7-n derivative>10>10~1Not Reported[5]

Experimental Protocols

General Protocol for Synthesis of this compound Analogs via Pictet-Spengler Reaction
  • Preparation of Reactants: Synthesize the desired 2-formylquinoline-5,8-dione and tryptophan analog according to established literature procedures.

  • Condensation: In a round-bottom flask, dissolve the 2-formylquinoline-5,8-dione (1 equivalent) and the tryptophan analog (1-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with dichloromethane).

  • Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Confirm the structure of the purified analog using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Clonogenic Survival Assay
  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the this compound analog for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Incubation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.

  • Staining: When colonies are visible, remove the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for p53 Activation
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against p53, phospho-p53 (e.g., at Ser15), or p21 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Design Analog synth Pictet-Spengler Reaction start->synth purify Purification (Chromatography) synth->purify char Structural Characterization (NMR, MS) purify->char solubility Solubility Test char->solubility cytotoxicity Cytotoxicity Assay (e.g., Clonogenic) solubility->cytotoxicity moa Mechanism of Action (Western Blot, NQO1 Assay) cytotoxicity->moa mtd MTD Study moa->mtd efficacy Efficacy Study (Xenograft Model) mtd->efficacy end end efficacy->end Lead Optimization

Caption: General experimental workflow for developing this compound analogs.

p53_pathway This compound This compound Analog (e.g., MB-97) stress Genotoxic Stress (DNA Damage) This compound->stress p53 p53 (stabilized & activated) stress->p53 activation mdm2 MDM2 p53->mdm2 inhibition p21 p21 p53->p21 transcription gadd45 GADD45 p53->gadd45 transcription bax Bax p53->bax transcription arrest Cell Cycle Arrest (G1/G2) p21->arrest gadd45->arrest apoptosis Apoptosis bax->apoptosis

Caption: Simplified p53 activation pathway by this compound analogs.

nqo1_pathway cluster_normal Normal Cell (Low NQO1) cluster_tumor Tumor Cell (High NQO1) lav_normal This compound Analog (Prodrug) low_tox Low Cytotoxicity lav_normal->low_tox Minimal Activation lav_tumor This compound Analog (Prodrug) nqo1 NQO1 lav_tumor->nqo1 Substrate active_drug Reduced Analog (Cytotoxic) nqo1->active_drug 2e- reduction (NADH -> NAD+) ros ROS Generation active_drug->ros cell_death Selective Cell Death ros->cell_death

Caption: NQO1-mediated bioreductive activation of this compound analogs.

References

Validation & Comparative

Lavendamycin vs. Streptonigrin: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comprehensive guide provides a detailed comparative analysis of the mechanisms of action of two structurally related antitumor antibiotics, lavendamycin and streptonigrin. Both compounds, derived from Streptomyces species, share a common 7-aminoquinoline-5,8-dione pharmacophore, which is crucial for their cytotoxic effects.[1][2] However, subtle differences in their chemical structures lead to distinct mechanisms of action, influencing their biological activities and therapeutic potential. This guide is intended for researchers, scientists, and professionals in drug development, offering a clear comparison supported by experimental data and detailed protocols.

Core Mechanisms of Action: An Overview

At a high level, both this compound and streptonigrin exert their anticancer effects through the induction of DNA damage and the activation of cellular stress pathways, ultimately leading to cell cycle arrest and apoptosis. The primary mechanisms involved are the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.

Streptonigrin is a well-characterized antitumor agent that functions as a bioreductive alkylating agent. Its mechanism involves:

  • Iron-dependent generation of a bound ferryl radical: In a "stealth" mechanism, streptonigrin chelates intracellular iron and, upon reduction, generates a highly reactive ferryl radical that remains bound to the molecule. This complex then directly oxidizes DNA, causing strand breaks without the release of diffusible ROS like superoxide or hydrogen peroxide. This targeted DNA damage is highly efficient and evades cellular antioxidant defenses.

  • Topoisomerase II inhibition: Streptonigrin stabilizes the covalent complex between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[3][4]

This compound , while structurally similar, was initially hampered in its development due to poor solubility and non-specific cytotoxicity. However, studies on its analogues have revealed a mechanism that is heavily reliant on:

  • NQO1-mediated bioactivation and ROS production: this compound and its analogues are excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[5][6] NQO1-mediated reduction of the quinone moiety leads to a futile redox cycle that generates significant oxidative stress through the production of superoxide and other ROS, ultimately causing cellular damage.[6]

  • Induction of p53-dependent apoptosis: The DNA damage caused by this compound analogues triggers the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[7]

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound analogues and streptonigrin. It is important to note that direct comparative studies of the parent compounds under identical conditions are limited.

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Analogue (MB-97)A549 (Lung Carcinoma)Clonogenic Survival~0.01 (70% inhibition)[7]
This compound Analogue (2'-CH2OH-7-NH2 derivative)BE-NQ (Colon Adenocarcinoma, NQO1-rich)MTT Assay0.38 ± 0.06[5]
This compound Analogue (2'-CH2OH-7-NH2 derivative)BE-WT (Colon Adenocarcinoma, NQO1-deficient)MTT Assay4.49 ± 0.15[5]
StreptonigrinP388 (Murine Leukemia)Proliferation AssayNot specified, but noted as more potent than this compound[8]

Table 1: Comparative Cytotoxicity.

CompoundEnzymeActivityObservationsReference
StreptonigrinTopoisomerase IIStabilization of the cleavable complexInduces DNA cleavage at specific sites, with a unique pattern compared to other topoisomerase II inhibitors.[3][4][3][4]
This compound AnalogueNQO1Substrate for two-electron reductionThe 2′-CH2OH-7-NH2 derivative is an excellent substrate with a reduction rate of 264 ± 30 µmol/min/mg NQO1.[5][5]
StreptonigrinNQO1Substrate for two-electron reductionRecognized as an NQO1 substrate, contributing to its redox cycling.[2][2]

Table 2: Enzyme Interactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the mechanisms of action of these compounds.

DNA Cleavage Assay (Topoisomerase II Inhibition)

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, and 15 µg/ml bovine serum albumin.

  • Test compounds (this compound, Streptonigrin) dissolved in DMSO.

  • Proteinase K

  • Sodium dodecyl sulfate (SDS)

  • Loading dye

  • Agarose gel and electrophoresis equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures (20 µL final volume) containing assay buffer, 1 µg of supercoiled plasmid DNA, and the desired concentration of the test compound.

  • Add 2-4 units of purified human topoisomerase IIα to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 10 mg/mL proteinase K.

  • Incubate at 50°C for 30 minutes to digest the protein.

  • Add loading dye to each sample and load onto a 1% agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualize the DNA bands under UV light. An increase in the amount of linear DNA indicates stabilization of the cleavable complex.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., NQO1-rich and NQO1-deficient lines for this compound studies)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a fluorescent probe to detect the intracellular generation of ROS.

Materials:

  • Cancer cell lines

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells in an appropriate format (e.g., 96-well plate or culture dish).

  • Treat the cells with the test compounds for the desired time.

  • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Visualization of Mechanisms and Pathways

The following diagrams illustrate the key mechanistic pathways of this compound and streptonigrin.

Streptonigrin_Mechanism cluster_cell Cancer Cell Streptonigrin Streptonigrin Streptonigrin_Fe Streptonigrin-Fe(II) Complex Streptonigrin->Streptonigrin_Fe Topo_II Topoisomerase II Streptonigrin->Topo_II Fe2 Fe(II) Fe2->Streptonigrin_Fe Ferryl_Radical Bound Ferryl Radical Streptonigrin_Fe->Ferryl_Radical Reduction DNA DNA Ferryl_Radical->DNA Oxidation DNA_Damage DNA Strand Breaks DNA->DNA_Damage Oxidation Cleavable_Complex Stabilized Cleavable Complex DNA->Cleavable_Complex Apoptosis Apoptosis DNA_Damage->Apoptosis Topo_II->DNA Cleavable_Complex->Apoptosis

Caption: Mechanism of action of Streptonigrin.

Lavendamycin_Mechanism cluster_cell Cancer Cell This compound This compound Analogue NQO1 NQO1 This compound->NQO1 Reduction Reduced_this compound Reduced This compound NQO1->Reduced_this compound Reduction ROS ROS (O2-, H2O2) Reduced_this compound->ROS Redox Cycling DNA DNA ROS->DNA DNA_Damage Oxidative DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound analogues.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Select this compound & Streptonigrin Analogues Cell_Culture Culture Cancer Cell Lines (e.g., NCI-60 panel, NQO1+/NQO1-) Start->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT, Clonogenic) Cell_Culture->Cytotoxicity Mechanism_Assays Mechanistic Assays Cell_Culture->Mechanism_Assays IC50 Determine IC50 Values Cytotoxicity->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis ROS_Detection ROS Detection (DCFH-DA) Mechanism_Assays->ROS_Detection Topo_Inhibition Topoisomerase II Inhibition Assay Mechanism_Assays->Topo_Inhibition p53_Activation p53 Activation (Western Blot) Mechanism_Assays->p53_Activation Data_analysis Data_analysis ROS_Detection->Data_analysis Topo_Inhibition->Data_Analysis p53_Activation->Data_Analysis

Caption: Proposed workflow for comparative studies.

Conclusion

This compound and streptonigrin, despite their structural similarities, exhibit distinct and nuanced mechanisms of action. Streptonigrin's potent cytotoxicity is driven by a unique iron-dependent, site-specific DNA damage mechanism and topoisomerase II inhibition. In contrast, the anticancer activity of this compound analogues is prominently linked to their bioactivation by NQO1, leading to significant oxidative stress and p53-mediated cell death. This differential reliance on NQO1 presents a therapeutic window for targeting cancers with high NQO1 expression using this compound-based compounds. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation quinoline-5,8-dione-based anticancer agents.

References

Validating Lavendamycin's Role in p53 Activation and Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of lavendamycin and its analogues in activating the p53 tumor suppressor pathway, leading to cell cycle arrest. For a comprehensive evaluation, its performance is benchmarked against other well-established p53-activating agents, Nutlin-3 and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting the p53 pathway.

Introduction to this compound and p53

This compound is a naturally derived quinolinedione with noted antimicrobial and antitumor properties.[1] Its preclinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[1] However, novel analogues of this compound, such as MB-97, have been synthesized to improve its pharmacological profile and are being investigated for their anti-cancer activities.[1][2][3]

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[4][5] In response to cellular stress, such as DNA damage or oncogene activation, p53 is stabilized and activated, leading to the transcriptional activation of target genes that can induce cell cycle arrest or apoptosis.[4][6] The inactivation of p53 is a common event in many human cancers, making it an attractive target for cancer therapy.[7]

This guide will delve into the mechanism by which this compound analogues activate p53 and compare their efficacy to Nutlin-3, an MDM2 inhibitor, and Doxorubicin, a DNA-damaging agent.

Comparative Analysis of p53 Activation and Cell Cycle Arrest

The following tables summarize the effects of a this compound analogue (MB-97), Nutlin-3, and Doxorubicin on p53 activation and cell cycle distribution in various cancer cell lines.

Table 1: p53 Activation and Downstream Target Expression
CompoundCell LineConcentrationFold Increase in p53Fold Increase in p21Citation
MB-97 (this compound Analogue) A549 (Lung Carcinoma)1 µMIncreasedIncreased[2]
Nutlin-3 Rh18 (Rhabdomyosarcoma)10 µMNot QuantifiedIncreased[8]
Nutlin-3a U87MG (Glioblastoma)10 µMNot QuantifiedIncreased[9]
Doxorubicin HCT116 (Colon Carcinoma)Not SpecifiedIncreasedNot Specified[10]
Doxorubicin + Chidamide CALDOX (Breast Cancer)Not SpecifiedIncreasedIncreased[11]
Table 2: Induction of Cell Cycle Arrest
CompoundCell LineConcentrationTreatment Duration% Cells in G1 Arrest% Cells in G2/M ArrestCitation
MB-97 (this compound Analogue) A549-LXSN (p53-positive)1 µM24hIncreasedIncreased[1][2]
MB-97 (this compound Analogue) A549-E6 (p53-negative)1 µM24hNo G1 arrestIncreased G2 arrest[1][2]
Nutlin-3a DoHH2 (B-cell Lymphoma)2 µM24hIncreasedIncreased[12]
Nutlin-3a U87MG (Glioblastoma)10 µMNot SpecifiedG1 and G2-M arrestG1 and G2-M arrest[9]
Doxorubicin Mitotic Hela cellsNot Specified8hG1 checkpoint activationNot Specified[13]

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the signaling pathway of p53 activation by this compound, a typical experimental workflow, and the logical relationship between the compound and its cellular effects.

lavendamycin_p53_pathway This compound-Induced p53 Activation Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p53_P Phosphorylated p53 (Active) p21 p21 Expression p53_P->p21 induces CDK_Inhibition CDK Inhibition p21->CDK_Inhibition leads to Cell_Cycle_Arrest G1/G2 Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest results in

Caption: this compound-induced p53 activation pathway.

experimental_workflow Experimental Workflow for Analyzing this compound's Effects Cell_Culture 1. Cell Culture (e.g., A549 cells) Drug_Treatment 2. Treatment (this compound analogue) Cell_Culture->Drug_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction Drug_Treatment->Cell_Lysis Flow_Cytometry 5. Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Flow_Cytometry Western_Blot 4. Western Blot (p53, p21, loading control) Cell_Lysis->Western_Blot Data_Analysis 6. Data Analysis & Comparison Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A standard experimental workflow.

logical_relationship Logical Relationship of this compound's Action This compound This compound p53_Activation p53 Activation This compound->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction Cell_Cycle_Arrest Cell Cycle Arrest p21_Induction->Cell_Cycle_Arrest Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Logical flow of this compound's effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Drug Treatment
  • Cell Lines: A549 (human lung carcinoma), and other relevant cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound analogues, Nutlin-3, and Doxorubicin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C.

  • Treatment: For experiments, cells are seeded at a predetermined density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the drug or DMSO as a vehicle control.

Western Blotting for p53 and p21
  • Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.[14][16]

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14] The membrane is then incubated overnight at 4°C with primary antibodies specific for p53, phospho-p53 (Ser15), p21, and a loading control (e.g., GAPDH or β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Following drug treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA intercalating agent, propidium iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[2]

Conclusion

The available evidence indicates that novel this compound analogues, such as MB-97, are effective activators of the p53 pathway.[1][2] Treatment of p53-positive cancer cells with these compounds leads to an increase in p53 and p21 protein levels, resulting in cell cycle arrest in both the G1 and G2 phases.[1][2] In contrast, p53-negative cells exhibit only a G2-phase arrest, highlighting the p53-dependent nature of the G1 checkpoint activation.[1][2]

When compared to other p53-activating agents, this compound analogues demonstrate a distinct mechanism. Unlike Nutlin-3, which directly inhibits the p53-MDM2 interaction, this compound's effects are suggested to be mediated through the induction of a DNA damage response.[2][8][17] This is similar to the mechanism of Doxorubicin, a known DNA-damaging agent.[13]

The data presented in this guide validates the role of this compound analogues as potent inducers of p53-dependent cell cycle arrest. Further investigation into their specific molecular targets and in vivo efficacy is warranted to fully assess their potential as anti-cancer therapeutic agents.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Lavendamycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of Lavendamycin derivatives, offering insights into their structure-activity relationships (SAR) as potent antitumor agents. We delve into the critical structural modifications that influence their biological activity, supported by quantitative data and detailed experimental protocols.

This compound, a naturally occurring antibiotic isolated from Streptomyces lavendulae, has long been a subject of interest due to its significant antimicrobial and antiproliferative activities against various cancer cell lines.[1][2] However, its clinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[1][2][3] This has spurred extensive research into the synthesis of novel this compound analogs with improved therapeutic profiles. This guide synthesizes key findings from multiple studies to illuminate the SAR of these derivatives, focusing on their cytotoxic effects and mechanisms of action.

Core Structural Insights and Activity Trends

The antitumor activity of this compound and its derivatives is intrinsically linked to its pentacyclic structure, which features a β-carboline unit fused to a quinolinequinone system.[2] Initial SAR studies have pinpointed the 7-aminoquinoline-5,8-dione moiety as the essential pharmacophore for cytotoxic activity.[4] Modifications at various positions of the this compound scaffold have yielded derivatives with a wide spectrum of biological potencies.

A significant breakthrough in enhancing the antitumor activity of this compound analogs has been the strategic substitution at different positions of the core structure. Research has consistently shown that modifications to the quinolinedione and indolopyridine moieties can dramatically impact cytotoxicity and selectivity.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activities of key this compound derivatives against various cancer cell lines, providing a clear comparison of their potencies.

CompoundCell LineAssay TypeIC50 / ActivityReference
This compoundP388 murine leukemiaCytotoxicity0.06 µg/mL[5]
This compoundMKN45 gastric carcinomaCytotoxicity0.1 µg/mL[5]
This compoundWiDr colon adenocarcinomaCytotoxicity0.09 µg/mL[5]
MB-97 A549 lung carcinomaClonogenic Survival70% decrease at 10 nM[1][3]
MB-97MG-63, DU-145, PC-3Clonogenic Survival≥70% decrease at 10 nM[1]
MB-97MCF-7Clonogenic Survival20% decrease at 10 nM[1]
Derivative 37 (2'-CH2OH-7-NH2) BE-NQ (NQO1-rich)CytotoxicityMost selective[6]
Derivative 31 (2'-CONH2-7-NHCOC3H7-n) BE-WT (NQO1-deficient)CytotoxicityPoorest substrate[6]
Analog 5 PC-3 prostate cancerCytotoxicityActive at 10 nM[4]
Analog 6 Mice with tumor xenograftsTumor Growth InhibitionUp to 80% reduction[4]
Analogs 7 & 8 Nude miceTumor Growth Inhibition88% and 69% inhibition[4]

Key Structure-Activity Relationship Observations:

  • Substituents at the R3 Position: Compounds bearing an amide or amine substituent at the R3 position of the β-carboline ring have demonstrated the most potent inhibition of cancer cell colony formation.[1][3]

  • Influence of NQO1 Substrate Specificity: A strong correlation exists between the efficacy of this compound analogs as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) and their selective toxicity towards NQO1-rich cancer cells.[6][7] Analogs with NH2 and CH2OH groups at the quinolinedione-7-position and indolopyridine-2'-position, respectively, showed the greatest positive impact on NQO1 substrate specificity.[6]

  • Role of the β-carboline Moiety: The presence of the β-carboline moiety is thought to contribute to the reduced toxicity of this compound-like compounds compared to other cytotoxic quinolinediones like streptonigrin.[1]

Mechanism of Action: A Two-Pronged Attack

The antitumor activity of this compound derivatives is not solely dependent on direct cytotoxicity. At least two distinct mechanisms of action have been identified for promising analogs.

Activation of the p53 Tumor Suppressor Pathway

The highly potent analog, MB-97 , has been shown to induce cellular stress, leading to the accumulation and activation of the p53 tumor suppressor protein.[1] This activation is characterized by increased p53 protein expression and phosphorylation at Serine 15, a key modification mediated by the DNA damage-responsive kinases ATM and ATR.[1] The activated p53 then triggers the expression of its target gene, p21, which leads to cell cycle arrest in the G1 and G2 phases in p53-positive cells.[1][3] In p53-negative cells, MB-97 induces a selective G2-phase arrest and a higher level of apoptosis.[1][3]

p53_activation_pathway cluster_cell Cancer Cell MB97 MB-97 Stress Cellular Stress MB97->Stress Apoptosis Apoptosis MB97->Apoptosis induces in p53-null cells ATM_ATR ATM / ATR Kinases Stress->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates p53_P Phosphorylated p53 (Ser15) p53->p53_P p21 p21 p53_P->p21 upregulates CellCycleArrest G1/G2 Cell Cycle Arrest p21->CellCycleArrest p53_null p53-null cells

Caption: Activation of the p53 pathway by the this compound analog MB-97.

NQO1-Mediated Bioreductive Activation

Several novel this compound analogs have been designed as NQO1-directed antitumor agents.[6] NQO1 is a two-electron reductase that is often overexpressed in various tumors, including those of the lung, liver, colon, and breast.[4] This enzyme can bioactivate quinone-based compounds, like this compound derivatives, into highly cytotoxic species specifically within the tumor microenvironment, thereby increasing their therapeutic index. The best substrates for NQO1 were found to be the most selectively toxic to cancer cells with high NQO1 expression.[4][6]

NQO1_activation_workflow cluster_workflow NQO1-Directed Antitumor Activity Lav_analog This compound Analog (Prodrug) NQO1 NQO1 Enzyme (Overexpressed in Tumor Cells) Lav_analog->NQO1 2e- reduction Reduced_analog Reduced, Cytotoxic Analog NQO1->Reduced_analog Tumor_Cell_Death Selective Tumor Cell Death Reduced_analog->Tumor_Cell_Death

Caption: Bioreductive activation of this compound analogs by the NQO1 enzyme.

Experimental Protocols

To ensure the reproducibility and further exploration of the SAR of this compound derivatives, detailed experimental methodologies are crucial.

Synthesis of this compound Analogs

A common and efficient method for the synthesis of this compound derivatives is the Pictet-Spengler condensation of quinoline- or quinoline-5,8-dione aldehydes with tryptamine or tryptophan derivatives.[6] This approach allows for the facile introduction of various substituents on both the quinoline and β-carboline moieties, enabling the generation of a diverse library of analogs for SAR studies.

In Vitro Cytotoxicity Assays

1. Cell Lines and Culture:

  • A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, PC-3 prostate cancer, and NCI-60 panel) are used.[1][3]

  • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Clonogenic Survival Assay:

  • Exponentially growing cells are seeded in 6-well plates.

  • After 24 hours, cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., continuous exposure).

  • The drug-containing medium is then replaced with fresh medium, and the cells are allowed to form colonies for 10-14 days.

  • Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.

  • The number of colonies containing at least 50 cells is counted.

  • The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of untreated control cells.

3. Sulforhodamine B (SRB) Assay:

  • This assay is used to estimate total cell mass and is often employed in high-throughput screening, such as the NCI-60 cell line screen.[1]

  • Cells are seeded in 96-well plates and exposed to the drug for 48 hours.

  • Cells are then fixed with trichloroacetic acid.

  • The fixed cells are stained with sulforhodamine B dye.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read on a microplate reader at a specific wavelength.

In Vivo Tumorigenesis Assays

Hollow Fiber Assay:

  • This assay provides an initial in vivo assessment of a compound's antitumor activity.[1][3]

  • Cancer cells are encapsulated in polyvinylidene fluoride hollow fibers.

  • The fibers are implanted subcutaneously or intraperitoneally in immunocompromised mice.

  • The mice are treated with the test compound for a specified period.

  • The fibers are then retrieved, and the viable cell mass is determined using a dye-based assay.

Conclusion and Future Directions

The investigation into the structure-activity relationship of this compound derivatives has yielded significant progress in developing analogs with enhanced antitumor activity and improved pharmacological properties. The key takeaways for future drug design include the importance of substitutions at the R3 position and the strategic use of the NQO1-bioactivation pathway to achieve tumor-specific cytotoxicity. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the quest for novel and more effective cancer therapeutics derived from the promising this compound scaffold. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to facilitate their translation into clinical candidates.

References

Validating NQO1 as a Target for Lavendamycin-Based Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lavendamycin-based compounds as NQO1-targeted cancer therapies. It includes an objective analysis of their performance against other NQO1-activated agents, supported by experimental data and detailed methodologies for key validation assays.

NQO1: A Validated Target for Cancer Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that is significantly overexpressed in a wide range of solid tumors, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is considerably low.[1][2] This differential expression makes NQO1 an attractive target for developing cancer-selective therapies.[3][4]

The primary function of NQO1 is the two-electron reduction of quinones to hydroquinones, a process that is typically cytoprotective.[2][5] However, this enzymatic activity can be exploited for therapeutic gain. Certain quinone-based compounds, upon reduction by NQO1, are converted into unstable hydroquinones that undergo a futile redox cycle, leading to the massive production of reactive oxygen species (ROS).[1][2] This surge in ROS induces significant oxidative stress, DNA damage, and ultimately, cancer cell death, a mechanism that is particularly effective in NQO1-overexpressing tumors.[6][7]

This compound and its Analogs: NQO1-Activated Prodrugs

This compound is a naturally occurring quinolinequinone antibiotic that has demonstrated antitumor properties. However, its clinical development has been hampered by poor solubility and non-specific cytotoxicity.[8] To address these limitations, novel analogs of this compound have been synthesized and evaluated as NQO1-directed antitumor agents.[8][9] These analogs are designed to be selectively activated by NQO1 in cancer cells, thereby minimizing off-target toxicity.

Mechanism of Action

The proposed mechanism of action for this compound-based NQO1-targeted therapy is illustrated below. This compound analogs, which are quinone-containing compounds, are reduced by NQO1 in the presence of NAD(P)H. This reduction generates an unstable hydroquinone that auto-oxidizes back to the quinone form, producing superoxide radicals in the process. This futile redox cycle leads to a significant accumulation of ROS, inducing oxidative stress and subsequent apoptotic cell death in cancer cells with high NQO1 expression.

NQO1_Lavendamycin_Activation cluster_0 NQO1-Overexpressing Cancer Cell This compound This compound Analog (Quinone) NQO1 NQO1 This compound->NQO1 Substrate NADP NADP+ NQO1->NADP Hydroquinone Unstable Hydroquinone NQO1->Hydroquinone 2e⁻ Reduction NADPH NAD(P)H NADPH->NQO1 Hydroquinone->this compound Auto-oxidation O2_radical O₂⁻ Hydroquinone->O2_radical ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis O2 O₂ O2->Hydroquinone O2_radical->ROS

Caption: NQO1-mediated activation of this compound analogs.

Performance Comparison: this compound Analogs vs. Other NQO1-Activated Therapies

Several other classes of compounds have been investigated as NQO1-activated therapies. This section compares the in vitro cytotoxicity of this compound analogs with two of the most well-studied NQO1-bioactivatable drugs: β-lapachone and deoxynyboquinone (DNQ).

Table 1: In Vitro Cytotoxicity (IC₅₀) of NQO1-Activated Compounds

CompoundCancer Cell LineNQO1 StatusIC₅₀ (µM)Reference(s)
This compound Analog 12 BEDeficient> 10[9]
BE-NQRich0.8[9]
This compound Analog 16 BEDeficient> 10[9]
BE-NQRich1.2[9]
β-lapachone H596Deficient> 40[10]
H596-NQO1Rich~4[10]
A549High~2.5[10]
MDA-MB-231DeficientResistant[11]
HCT116HighLow µM range[11]
Deoxynyboquinone (DNQ) A549HighPotent[3][4]
Isobutyl-DNQ (IB-DNQ) A549HighNot specified[7]
Isopentyl-DNQ (IP-DNQ) A549HighNot specified[7]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments required to validate NQO1 as a target for this compound-based therapies.

Workflow for Validating NQO1-Targeted this compound Analogs

The following diagram illustrates a typical experimental workflow for the preclinical validation of a novel this compound analog.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation A Synthesize this compound Analogs B Characterize NQO1 Expression (Western Blot, qPCR) A->B C Determine NQO1 Activity (Enzyme Assay) B->C D Assess Cytotoxicity (Clonogenic Assay, MTT) C->D E Confirm NQO1-Dependence (NQO1 inhibitors, shRNA) D->E F Mechanism of Action Studies (ROS detection, Apoptosis assays) E->F G Establish Xenograft Tumor Model (NQO1-high vs. NQO1-low) F->G Lead Compound Selection H Evaluate Antitumor Efficacy (Tumor volume, Survival) G->H I Assess Toxicity (Body weight, Histopathology) H->I

References

A Head-to-Head Comparison of Lavendamycin Analogues with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer agent Lavendamycin and its analogues against standard chemotherapeutic drugs. While direct head-to-head studies are limited, this document synthesizes available preclinical data to offer insights into their relative potency and mechanisms of action.

Executive Summary

This compound, a naturally occurring quinoline-5,8-dione, has demonstrated cytotoxic effects against various cancer cell lines. However, its clinical development has been hampered by poor aqueous solubility and non-specific toxicity.[1] This has led to the synthesis of numerous analogues with improved pharmacological profiles. One such analogue, MB-97 , has shown exceptional potency, particularly in lung cancer cells, through a mechanism involving the activation of the p53 tumor suppressor pathway. Another class of analogues has been developed as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells, offering a potential for tumor-selective drug activation.

This guide will focus on comparing the available data for this compound analogues, primarily MB-97, with the standard chemotherapeutic agents Doxorubicin and Etoposide .

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data for the this compound analogue MB-97 and the standard chemotherapeutic agent Doxorubicin in the A549 human lung carcinoma cell line.

CompoundCell LineAssay TypeEfficacy MetricValueSource
This compound Analogue MB-97 A549Clonogenic Survival% Inhibition70% at 10 nM[2]
Doxorubicin A549MTT AssayIC50> 20 µM[3][4]
Doxorubicin A549MTT AssayIC509.98 µg/mL (~17.2 µM)[5]

Disclaimer: The data presented above is compiled from different studies. Direct comparison of absolute values (e.g., IC50) should be made with caution as experimental conditions such as assay type, exposure time, and cell culture conditions can significantly influence the results. The data suggests that the this compound analogue MB-97 is significantly more potent than Doxorubicin in A549 cells, exhibiting strong activity at nanomolar concentrations, whereas Doxorubicin's effective concentrations are in the micromolar range.

Mechanism of Action and Signaling Pathways

This compound Analogue MB-97: p53-Mediated Cell Cycle Arrest and Apoptosis

The this compound analogue MB-97 exerts its cytotoxic effects primarily through the activation of the p53 signaling pathway.[2] In response to cellular stress induced by MB-97, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. A key target is the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis (programmed cell death).

Lavendamycin_p53_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cell_fate Cellular Outcome MB-97 MB-97 p53 p53 MB-97->p53 induces p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest promotes

Caption: p53 signaling pathway activated by this compound analogue MB-97.

Standard Chemotherapeutic Agents: Doxorubicin and Etoposide
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the re-ligation of DNA strands. This leads to DNA double-strand breaks and the activation of apoptotic pathways.

  • Etoposide: A topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular stress response, often involving the activation of the p53 pathway, similar to MB-97.

Experimental Protocols

Clonogenic Survival Assay

This assay is a gold standard for determining the in vitro efficacy of cytotoxic agents by assessing the ability of single cells to form colonies.

Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound analogue) and vehicle control (e.g., DMSO)

  • 6-well tissue culture plates

  • Fixing solution (e.g., 6% glutaraldehyde or methanol)

  • Staining solution (e.g., 0.5% crystal violet in methanol or Coomassie Blue)[6]

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized to yield approximately 50-150 colonies in the control wells.

  • Treatment: Allow cells to attach overnight. The following day, treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be changed every 3-4 days if necessary.

  • Fixation and Staining: After the incubation period, remove the medium and gently wash the wells with PBS. Fix the colonies with the fixing solution for 15-30 minutes. After fixation, remove the fixative and stain the colonies with the staining solution for 30-60 minutes.

  • Colony Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

    • SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))

The results can be plotted as a dose-response curve to determine parameters such as the concentration that causes 50% inhibition of colony formation (IC50).

Clonogenic_Assay_Workflow start Start seed Seed Cells in 6-well Plates start->seed attach Allow Cells to Attach (Overnight) seed->attach treat Treat with Compound attach->treat incubate Incubate (10-14 days) treat->incubate fix Fix Colonies incubate->fix stain Stain Colonies fix->stain count Count Colonies stain->count analyze Analyze Data (PE, SF) count->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal Procedures for Lavendamycin

Author: BenchChem Technical Support Team. Date: November 2025

Lavendamycin is a naturally occurring compound with potent antibacterial and antitumor properties. Due to its cytotoxic activity against various cancer cell lines, it must be handled and disposed of with stringent safety precautions to minimize exposure to laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials in a research setting.

Core Principle: Treat as Cytotoxic and Hazardous Chemical Waste

All this compound waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as cytotoxic and hazardous chemical waste. Disposal into regular trash or down the drain is strictly prohibited. Adherence to your institution's specific hazardous waste management program and all applicable federal, state, and local regulations is mandatory.

Experimental Protocols Cited

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE)

Before handling this compound or its waste, it is imperative to don the appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.

  • Gloves: Wear two pairs of chemotherapy-rated nitrile gloves.

  • Lab Coat: A dedicated, disposable, fluid-resistant gown should be worn over a standard lab coat.

  • Eye Protection: Chemical splash goggles or a face shield are required.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the powder outside of a containment hood, a properly fitted N95 or higher-level respirator is necessary.

Disposal of Unused this compound (Solid and Solutions)
  • Solid Waste:

    • Carefully place the original container with the unused solid this compound into a designated, sealable, and clearly labeled cytotoxic waste container.

    • Do not attempt to open or empty the original container.

  • Stock Solutions:

    • Stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved, leak-proof container for chemical waste.

    • The container must be compatible with the solvent used for the solution.

    • The waste container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound" and its solvent.

Disposal of Contaminated Materials
  • Non-Sharp Items:

    • All disposable items that have come into contact with this compound, such as pipette tips, tubes, flasks, and contaminated PPE (gloves, gown), must be placed in a designated, leak-proof cytotoxic waste bag (typically purple or another designated color).

    • These bags should be sealed when three-quarters full and placed in a rigid secondary container for pickup by the institution's environmental health and safety (EHS) office.

  • Sharps:

    • Needles, syringes, and any other contaminated sharps must be immediately placed into a puncture-resistant, rigid sharps container specifically designated for cytotoxic waste.

    • This container should be clearly labeled with the cytotoxic symbol.

Spill Cleanup

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don the full PPE described in section 1.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent pads to avoid aerosolization.

    • For liquids: Cover the spill with absorbent pads, working from the outside in.

  • Clean the Area:

    • Carefully collect all absorbent materials and any broken glass (using a scoop) and place them into the cytotoxic waste container.

    • Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.

  • Report: Report the spill to your institution's EHS office as per their protocol.

Data Presentation: Summary of Handling and Disposal

ItemDisposal ProcedureContainer TypeKey Precautions
Unused Solid this compound Dispose of in its original container.Primary container placed in a labeled, rigid cytotoxic waste container.Do not open the original container. Handle with full PPE.
This compound Solutions Collect in a designated hazardous waste container.Leak-proof, compatible chemical waste container.Do not mix with incompatible waste streams. Label with all components.
Contaminated Labware (Non-Sharps) Place in a designated cytotoxic waste bag.Labeled, leak-proof cytotoxic waste bag (e.g., purple).Segregate from other lab waste. Seal bag when 3/4 full.
Contaminated Sharps Place in a designated cytotoxic sharps container.Puncture-resistant, labeled cytotoxic sharps container.Do not recap needles. Do not overfill the container.
Contaminated PPE Dispose of with other non-sharp contaminated items.Labeled, leak-proof cytotoxic waste bag.Remove PPE carefully to avoid self-contamination.

Mandatory Visualization: this compound Disposal Workflow

Caption: Workflow for the proper segregation and disposal of this compound waste.

Essential Safety and Logistics for Handling Lavendamycin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling Lavendamycin. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this potent antibacterial and antitumor compound.[1][2][3]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound.

PPE CategoryEquipment SpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashing.[4]Protects eyes and face from dust, aerosols, and splashes.
Hand Protection Chemical-impermeable gloves (e.g., disposable nitrile gloves).[4][5] Glove manufacturer's compatibility charts should be consulted for specific breakthrough times.Prevents skin contact with the compound.
Body Protection A fully buttoned lab coat, preferably made of a non-polyester or acrylic material like Nomex® with cotton clothing underneath.[4]Protects skin from contamination.
Respiratory Protection Use of a respirator is required if administrative and engineering controls are not sufficient to maintain exposures below permissible limits.[4] A NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of dust and aerosols.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[4]Protects feet from spills.

Operational Procedures: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5] this compound should be stored at -20°C for long-term stability.[2]

  • Keep it segregated from incompatible materials and foodstuff containers.[5]

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols.[5]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use non-sparking tools to prevent ignition sources.[5]

3. Experimental Use:

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the area where this compound is handled.[6]

  • Wash hands thoroughly after handling.[6][7]

Emergency Procedures

1. Spills and Leaks:

  • Evacuate personnel from the immediate spill area.[5]

  • Remove all sources of ignition.[5]

  • Wear appropriate PPE, including respiratory protection, chemical impermeable gloves, and eye protection.[5]

  • For dry spills, carefully collect the material without creating dust and place it in a suitable, closed container for disposal.[5]

  • Prevent the spill from entering drains.[5]

2. First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[5]

  • In case of skin contact: Take off contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[5][6] If skin irritation or a rash occurs, get medical advice.[6]

  • If inhaled: Move the person into fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[5]

  • If ingested: Rinse mouth with water.[5] Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Collect waste in suitable, labeled, and closed containers.[5]

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

  • Do not dispose of this compound down the drain or into the environment.[5][8]

Workflow for Safe Handling and Emergency Response

Lavendamycin_Workflow cluster_Handling Safe Handling Protocol cluster_Emergency Emergency Response Prep Preparation: - Don appropriate PPE - Work in fume hood Handling Handling: - Weigh and prepare solutions - Avoid dust generation Prep->Handling Cleanup Post-Handling Cleanup: - Decontaminate work surfaces - Remove PPE correctly Handling->Cleanup Disposal Waste Disposal: - Collect in labeled hazardous waste container Cleanup->Disposal End End of Procedure Disposal->End Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate FirstAid Exposure Occurs (Skin/Eye/Inhalation) Remove Remove from Exposure FirstAid->Remove Assess Assess Spill & Don PPE Evacuate->Assess Contain Contain & Clean Spill Assess->Contain DisposeSpill Dispose of Spill Waste Contain->DisposeSpill Decontaminate Decontaminate: - Flush eyes/skin - Move to fresh air Remove->Decontaminate SeekMedical Seek Medical Attention Decontaminate->SeekMedical Start Start Handling This compound Start->Prep

Caption: Workflow for handling this compound and responding to emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lavendamycin
Reactant of Route 2
Lavendamycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.